Foy 251
Description
The exact mass of the compound 4-(4-Guanidinobenzoyloxy)phenylacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOPIDYHUYOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991365 | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-09-9 | |
| Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foy 251 (Nafamostat): An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1] Initially developed and utilized for the treatment of acute pancreatitis and as an anticoagulant in specific clinical settings, its multifaceted mechanism of action has garnered significant scientific interest.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of nafamostat. It delves into its inhibitory actions on key physiological cascades, including the coagulation, kallikrein-kinin, and complement systems, as well as its role in blocking viral entry, particularly of SARS-CoV-2.[2][4] This document summarizes key quantitative data on its inhibitory potency, provides detailed experimental protocols for relevant assays, and presents visual representations of its interactions within critical signaling pathways to support further research and drug development endeavors.
Core Mechanism of Action: Serine Protease Inhibition
The primary mechanism of action of this compound is the potent and broad-spectrum inhibition of serine proteases.[4] Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which play crucial roles in numerous physiological and pathological processes.[5] Nafamostat acts as a slow tight-binding substrate, forming a covalent acyl-enzyme intermediate with the target protease, which traps the enzyme and results in its inhibition.[1] Structural studies have revealed that nafamostat is cleaved by serine proteases, with one of its hydrolyzed products, 4-guanidinobenzoic acid (GBA), remaining covalently linked to the active site serine (e.g., Ser195 in urokinase-type plasminogen activator), thereby inactivating the enzyme.[6][7]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a serine protease inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against a range of target enzymes. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Inhibition of Coagulation and Fibrinolytic System Proteases
| Target Protease | Parameter | Value | Reference |
| Thrombin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |
| Factor Xa | - | Inhibition noted | [4][8] |
| Factor XIIa | - | Inhibition noted | [2] |
| Tissue Factor-Factor VIIa Complex | IC50 | 200 nM | [9] |
| Tissue Factor-Factor VIIa Complex | Ki | 150 nM | [9] |
| Plasmin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |
Table 2: Inhibition of Kallikrein-Kinin and Complement System Proteases
| Target Protease | Parameter | Value | Reference |
| Kallikrein | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |
| C1r | Ki | 14 nM | [9] |
| C1s | Ki | 38 nM | [9] |
| MASP-2 | IC50 | 0.057 µM | [9] |
| Factor B | - | Inhibition noted | [9] |
Table 3: Inhibition of Other Key Serine Proteases
| Target Protease | Parameter | Value | Reference |
| Trypsin | IC50 | 15 nM | [9] |
| Trypsin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |
| TMPRSS2 | IC50 | ~10 nM (in Calu-3 cells) | |
| TMPRSS2 | EC50 | ~10 nM (SARS-CoV-2 infection in Calu-3 cells) |
Impact on Key Signaling Pathways
This compound's broad-spectrum inhibitory activity allows it to modulate several critical signaling pathways involved in hemostasis, inflammation, and pathogen entry.
Coagulation Cascade
Nafamostat exerts its anticoagulant effects by inhibiting multiple key serine proteases within the coagulation cascade.[8] It targets both the intrinsic and extrinsic pathways by inhibiting Factor XIIa and the Tissue Factor-Factor VIIa complex, respectively.[2][8] Furthermore, it directly inhibits the common pathway by targeting Factor Xa and Thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[4][8]
Kallikrein-Kinin System
The kallikrein-kinin system is a key player in inflammation, and its dysregulation can lead to excessive inflammation and pain.[5] this compound inhibits plasma kallikrein, a central enzyme in this pathway.[10] By doing so, it prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent inflammatory mediator.[10]
Complement System
The complement system is a crucial part of the innate immune response. This compound has been shown to inhibit key components of the classical and lectin pathways of complement activation.[9] Specifically, it inhibits C1r and C1s of the C1 complex in the classical pathway and Mannan-binding lectin-associated serine protease 2 (MASP-2) in the lectin pathway, thereby preventing the downstream cascade that leads to inflammation and cell lysis.[9][11]
Viral Entry
A significant area of recent research has focused on this compound's ability to inhibit the entry of certain enveloped viruses, most notably SARS-CoV-2. This antiviral activity is primarily mediated through the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease. TMPRSS2 is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a necessary step for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, nafamostat effectively blocks this activation and prevents viral entry into the host cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
General Serine Protease Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.
Materials:
-
Purified target serine protease (e.g., Trypsin, Thrombin, Kallikrein)
-
Fluorogenic peptide substrate specific to the target protease
-
This compound (Nafamostat mesylate) stock solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the target serine protease to a working concentration in the assay buffer.
-
Assay Reaction: In the microplate, add the this compound dilutions. Add the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence versus time). Determine the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TMPRSS2 Inhibition Assay (Cell-Based)
This assay measures the inhibitory effect of this compound on TMPRSS2 activity on the surface of live cells.
Materials:
-
HEK-293T cells
-
TMPRSS2 expression plasmid
-
Transfection reagent
-
This compound (Nafamostat mesylate)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., PBS)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection: Seed HEK-293T cells in a 96-well plate. Transfect the cells with the TMPRSS2 expression plasmid using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Inhibitor Treatment: Wash the cells and add serial dilutions of this compound in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to all wells.
-
Measurement: Immediately measure the fluorescence kinetically in a plate reader at 37°C.
-
Data Analysis: Determine the IC50 value as described in the general serine protease inhibition assay protocol.
SARS-CoV-2 Pseudovirus Entry Inhibition Assay
This assay uses replication-deficient viral particles pseudotyped with the SARS-CoV-2 S protein to safely quantify the inhibition of viral entry.
Materials:
-
Calu-3 cells (human lung epithelial cells)
-
SARS-CoV-2 S-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase)
-
This compound (Nafamostat mesylate)
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Infection: Add the SARS-CoV-2 pseudovirus to each well.
-
Incubation: Incubate the cells for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to a vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
This coagulation assay assesses the integrity of the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound (Nafamostat mesylate)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer. Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
Assay Performance: In a coagulometer cuvette, mix PPP with the this compound dilution. Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Clotting Initiation: Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.
-
Measurement: The coagulometer will measure the time to clot formation in seconds.
-
Data Analysis: Plot the clotting time against the this compound concentration to observe the dose-dependent anticoagulant effect.
Classical Pathway Hemolytic Assay (CH50)
This assay measures the ability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
Veronal Buffered Saline with divalent cations (VBS++)
-
Antibody-sensitized Sheep Red Blood Cells (SRBCs)
-
Normal Human Serum (NHS) as a source of complement
-
This compound (Nafamostat mesylate)
-
Spectrophotometer
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound in VBS++.
-
Serum Incubation: In a microtiter plate, mix NHS with each this compound dilution and incubate for 15 minutes at 37°C.
-
Hemolysis Reaction: Add the sensitized SRBCs to each well and incubate for 30 minutes at 37°C.
-
Reaction Termination and Measurement: Stop the reaction and pellet the intact cells by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a total lysis control. Determine the concentration of this compound that causes 50% inhibition of hemolysis (IC50).[12][13][14]
Conclusion
This compound (nafamostat mesylate) is a versatile serine protease inhibitor with a well-defined mechanism of action that impacts multiple critical physiological and pathological pathways. Its ability to potently inhibit key enzymes in the coagulation, kallikrein-kinin, and complement systems underscores its therapeutic utility in conditions characterized by dysregulation of these cascades. Furthermore, its targeted inhibition of TMPRSS2 provides a compelling rationale for its investigation as an antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Continued investigation into the nuanced interactions of this compound within complex biological systems will undoubtedly pave the way for novel therapeutic applications.
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 11. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]
- 12. file.yizimg.com [file.yizimg.com]
- 13. haemoscan.com [haemoscan.com]
- 14. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of Foy 251: A Serine Protease Inhibitor with Antiviral Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the orally administered prodrug Camostat mesylate.[1][2][3] This guide delineates the primary function, mechanism of action, and key quantitative metrics of this compound, with a focus on its role as a serine protease inhibitor, particularly against Transmembrane Protease, Serine 2 (TMPRSS2), a critical host factor for the entry of various viruses, including SARS-CoV-2.
Pharmacokinetics: The Conversion of Camostat Mesylate to this compound
Upon oral administration, Camostat mesylate is rapidly absorbed and metabolized by carboxylesterases into its active form, this compound.[2] This conversion is a critical step for its biological activity. This compound is subsequently hydrolyzed to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[2] Due to this rapid conversion, this compound is the primary molecule responsible for the therapeutic effects observed after the administration of Camostat mesylate.[3]
Core Function: Inhibition of Serine Proteases
The principal function of this compound is the inhibition of serine proteases.[4] These enzymes play a crucial role in a multitude of physiological and pathological processes. A key target of this compound is TMPRSS2, a transmembrane serine protease that is essential for the activation of the spike proteins of several viruses, enabling their entry into host cells.[1][5]
Mechanism of Action: Blocking Viral Entry
This compound acts as a competitive inhibitor of TMPRSS2.[6] By binding to the active site of the protease, it prevents the cleavage of the viral spike protein, a necessary step for the fusion of the viral and cellular membranes.[5] This inhibition of spike protein priming effectively blocks the virus from entering the host cell.[1] This mechanism has been a significant area of research, particularly in the context of the COVID-19 pandemic, as TMPRSS2 is a critical host factor for SARS-CoV-2 infection.[1][5]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following tables summarize the key findings.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (GBPA) | Enzymatic Assay | Recombinant TMPRSS2 | 70.3 | [7] |
| This compound (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | 33.3 | [8] |
| This compound (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | 4.3 | [2] |
| Camostat mesylate | Enzymatic Assay | Recombinant TMPRSS2 | 4.2 | [7] |
| Camostat mesylate | Biochemical Assay | Recombinant TMPRSS2 | 6.2 | [8] |
Table 1: In vitro inhibitory concentration (IC50) of this compound and Camostat mesylate against recombinant TMPRSS2.
| Compound | Cell Line | Virus | EC50 (nM) | Reference |
| This compound (GBPA) | Calu-3 | SARS-CoV-2 | 178 | [2][6] |
| Camostat mesylate | Calu-3 | VSV pseudotype (SARS-2-S) | 107 | [7] |
Table 2: Effective concentration (EC50) of this compound and Camostat mesylate for the inhibition of viral entry in cell culture.
Experimental Protocols
Recombinant TMPRSS2 Inhibition Assay
The inhibitory activity of this compound against TMPRSS2 is typically determined using an in vitro enzymatic assay with recombinant TMPRSS2. A fluorogenic substrate, such as Boc-Gln-Ala-Arg-MCA, is used, which upon cleavage by TMPRSS2, releases a fluorescent signal.[7]
Methodology:
-
Recombinant TMPRSS2 is incubated with varying concentrations of this compound.
-
The fluorogenic substrate is added to the mixture.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is determined by fitting the data to a dose-response curve.[7]
Viral Entry Assay
The efficacy of this compound in preventing viral entry into host cells is commonly assessed using cell-based assays with either pseudotyped viral particles or authentic virus.[7]
Methodology for Pseudotyped Virus Assay:
-
A suitable cell line expressing TMPRSS2 and the viral receptor (e.g., Calu-3 lung cells for SARS-CoV-2) is seeded in multi-well plates.[7]
-
The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 2 hours).[7]
-
Pseudotyped viral particles, which carry the spike protein of the virus of interest and a reporter gene (e.g., luciferase), are added to the cells.
-
After a specific incubation time to allow for viral entry, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luciferase activity).[7]
-
The concentration of this compound that reduces viral entry by 50% (EC50) is calculated from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Caption: Pharmacokinetic pathway of Camostat mesylate to its active metabolite this compound and inactive metabolite GBA.
Caption: Mechanism of viral entry inhibition by this compound through the targeting of TMPRSS2.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foy 251 (Nafamostat Mesylate) as a TMPRSS2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Foy 251, also known as nafamostat (B1217035) mesylate, and its function as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibition.
Introduction: The Role of TMPRSS2 in Viral Pathogenesis
Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface serine protease that is crucial for the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3] For SARS-CoV-2, viral entry into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[2][4] Following receptor binding, the S protein must be proteolytically cleaved, or "primed," at its S1/S2 and S2' sites.[2][5] This priming event, predominantly mediated by TMPRSS2 at the cell surface, triggers a conformational change in the S protein that is essential for the fusion of the viral and host cell membranes, ultimately allowing the viral genome to enter the cytoplasm.[4][5][6]
Given its critical role in the viral life cycle, TMPRSS2 has emerged as a high-value therapeutic target for preventing viral infection.[2][7] Inhibiting the proteolytic activity of TMPRSS2 can effectively block viral entry.[8][9] this compound (nafamostat mesylate) is a potent, synthetic serine protease inhibitor that has demonstrated significant inhibitory activity against TMPRSS2.[8][10][11] This guide explores the molecular basis and empirical evidence for its function.
Mechanism of Action of this compound
This compound (nafamostat) is a broad-spectrum serine protease inhibitor that functions through covalent modification of the enzyme's active site.[11][12][13] The inhibitory mechanism against TMPRSS2 involves a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of TMPRSS2, forming a Michaelis complex.[13][14] The guanidinium (B1211019) head of the nafamostat molecule fits into the S1 pocket of the protease, interacting with key residues such as Asp435.[12][15]
-
Covalent Inhibition: Following initial binding, a reactive ester group on the inhibitor forms a long-lived covalent acyl-enzyme complex with the catalytic Serine 441 residue in the TMPRSS2 active site.[13][14][16] This covalent modification effectively inactivates the enzyme, preventing it from cleaving its natural substrates, including the viral spike protein.
Molecular dynamics simulations and in vitro assays have confirmed that while both this compound (nafamostat) and a related compound, camostat (B1201512), form an identical covalent complex, nafamostat exhibits a higher population of the preceding Michaelis complex.[12][17] This greater stability in the pre-covalent state is believed to contribute to its more frequent formation of the covalent bond and, consequently, its higher inhibitory potency compared to camostat.[12][17]
Quantitative Inhibition Data
The inhibitory potency of this compound (nafamostat) and related compounds against TMPRSS2 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics. A summary of reported values is presented below for comparison.
| Compound | Assay Type | Metric | Reported Value (nM) | Reference(s) |
| This compound (Nafamostat) | Biochemical (Recombinant TMPRSS2) | IC50 | 0.27 | [18][19] |
| Camostat Mesylate | Biochemical (Recombinant TMPRSS2) | IC50 | 6.2 | [18][19] |
| IC50 | 4.2 | [20][21] | ||
| Apparent IC50 | 2.7 ± 0.4 | [22] | ||
| This compound (as Camostat metabolite GPBA) | Biochemical (Recombinant TMPRSS2) | IC50 | 33.3 | [18][19] |
| IC50 | 70.3 | [20][21] | ||
| Apparent IC50 | 4.3 ± 0.9 | [22] | ||
| Gabexate Mesylate | Biochemical (Recombinant TMPRSS2) | IC50 | 130 | [18][19] |
| This compound (Nafamostat) | SARS-CoV-2 Cell Entry (Calu-3 cells) | EC50 | ~10 | [23] |
| Camostat Mesylate | VSV Pseudoparticle Entry (Calu-3 cells) | EC50 | 107 | [20] |
| This compound (as Camostat metabolite GPBA) | VSV Pseudoparticle Entry (Calu-3 cells) | EC50 | 178 | [20] |
Note: this compound is the chemical name for nafamostat. It is also important to distinguish it from FOY-251, which is the primary active metabolite of Camostat, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GPBA). The table reflects data for both nafamostat and camostat's metabolite where specified. The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and assay formats.
Visualized Pathways and Workflows
To clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: TMPRSS2-mediated viral entry pathway and its inhibition by this compound (Nafamostat).
Caption: Workflow for a biochemical fluorogenic assay to determine the IC50 of TMPRSS2 inhibitors.
Experimental Protocols
The following protocols are representative of the methods used to determine the inhibitory activity of compounds like this compound against TMPRSS2.
This protocol is adapted from methodologies reported for quantifying the inhibition of recombinant TMPRSS2.[18][24][25][26]
Objective: To determine the IC50 value of this compound against recombinant human TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 enzyme
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
This compound (Nafamostat Mesylate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, low-volume 384- or 1536-well assay plates
-
Acoustic liquid handler (e.g., ECHO 655) for precision dispensing
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve. Prepare DMSO-only wells for the negative control (0% inhibition) and wells without enzyme for the positive control (100% inhibition).
-
Assay Plate Preparation: Using an acoustic dispenser, transfer a small volume (e.g., 20-60 nL) of each inhibitor concentration and the DMSO control into the designated wells of the assay plate.
-
Substrate Addition: Dispense the Boc-QAR-AMC substrate, diluted in Assay Buffer to the desired final concentration (typically at or below the Km, e.g., 10 µM), into all wells.
-
Reaction Initiation: Dilute the recombinant TMPRSS2 enzyme in cold Assay Buffer to a predetermined concentration (e.g., 1 µM, sufficient to achieve ~20% substrate cleavage in the incubation period).[24][27] Initiate the enzymatic reaction by dispensing the diluted enzyme into all wells except for the positive control (100% inhibition) wells. The final reaction volume is typically small (e.g., 5-25 µL).[18][24]
-
Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the positive control wells (no enzyme).
-
Normalize the data by setting the average of the negative controls (DMSO only) to 100% activity and the positive controls to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value.
-
This protocol measures the inhibition of viral entry into cells co-expressing the necessary host factors.[20]
Objective: To determine the EC50 value of this compound for the inhibition of TMPRSS2-dependent SARS-CoV-2 Spike-mediated cell entry.
Materials:
-
Target cells: Calu-3 human lung cells (endogenously express ACE2 and TMPRSS2).
-
Pseudotyped viral particles: Lentiviral or VSV particles expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (Nafamostat Mesylate).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: On the day of the assay, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control. Pre-incubate the cells with the inhibitor for 2 hours at 37°C.[20]
-
Infection: Following pre-incubation, add the SARS-CoV-2 pseudoparticles to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells (100% entry).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not due to cell death.
-
Conclusion
This compound (nafamostat mesylate) is a highly potent, covalent inhibitor of the host cell protease TMPRSS2.[12][18] Its ability to block the proteolytic priming of the SARS-CoV-2 spike protein prevents viral entry into host cells, establishing it as a candidate for antiviral therapy.[9][10][28] The quantitative data, supported by detailed biochemical and cell-based protocols, provide a robust framework for its evaluation. The methodologies and data presented in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of TMPRSS2 inhibitors as a strategy to combat respiratory virus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Expression, Pathological Roles, and Inhibition of TMPRSS2, the Serine Protease Responsible for SARS-CoV-2 Spike Protein Activation [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. biorxiv.org [biorxiv.org]
FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the serine protease inhibitor, camostat (B1201512) mesylate.[1][2] Following oral administration, camostat mesylate is rapidly converted to FOY-251 by carboxylesterases in the bloodstream.[1][2] This technical guide provides an in-depth overview of FOY-251, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.
Biochemical Properties and Mechanism of Action
FOY-251 is a potent inhibitor of several serine proteases, with its most notable target in recent research being Transmembrane Protease, Serine 2 (TMPRSS2).[1][3] TMPRSS2 is a crucial host cell factor for the entry of various viruses, including SARS-CoV-2, as it is required for the proteolytic processing of the viral spike protein, a necessary step for membrane fusion.[1][4]
The inhibitory action of FOY-251 on TMPRSS2 is a two-step process. Initially, it involves a reversible, non-covalent binding to the active site of the enzyme. This is followed by the formation of a covalent bond with the serine-441 residue within the active site, leading to the inactivation of the protease.[1]
Signaling Pathway of Viral Entry Inhibition
The primary signaling pathway affected by FOY-251 in the context of viral infection is the host cell entry pathway mediated by TMPRSS2. By inhibiting TMPRSS2, FOY-251 effectively blocks the cleavage of the viral spike protein, thereby preventing the fusion of the viral and host cell membranes and subsequent viral entry.
Caption: Signaling pathway of SARS-CoV-2 entry and its inhibition by FOY-251.
Quantitative Inhibitory Data
The inhibitory potency of FOY-251 has been quantified against TMPRSS2 and in cell-based viral entry assays. The following tables summarize the key quantitative data for FOY-251 and its parent compound, camostat mesylate.
| Compound | Target | Assay Type | Value (IC50) | Reference |
| FOY-251 | TMPRSS2 | Biochemical Assay | 33.3 nM | [3] |
| Camostat Mesylate | TMPRSS2 | Biochemical Assay | 6.2 nM | [3] |
Table 1: Biochemical Inhibition of TMPRSS2.
| Compound | Virus Model | Cell Line | Value (EC50) | Reference |
| FOY-251 | SARS-CoV-2 | Calu-3 | 178 nM | [1] |
| Camostat Mesylate | SARS-CoV-2 | Calu-3 | 107 nM | [5] |
Table 2: Inhibition of SARS-CoV-2 Entry in Cell Culture.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of FOY-251.
TMPRSS2 Enzymatic Inhibition Assay
This protocol describes a fluorogenic biochemical assay to measure the inhibitory activity of compounds against recombinant human TMPRSS2.[3][6]
Materials:
-
Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)[3]
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Bachem, cat.# I-1550)[3]
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20[3]
-
384-well or 1536-well black plates (e.g., Greiner 781900)[3]
-
Acoustic dispenser (e.g., ECHO 655, LabCyte)[3]
-
Plate reader with 340 nm excitation and 440 nm emission filters[3]
Protocol Workflow:
Caption: Workflow for the TMPRSS2 enzymatic inhibition assay.
Detailed Steps:
-
Using an acoustic dispenser, add 62.5 nL of the fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, to each well of a 384-well black plate.[6]
-
Dispense 62.5 nL of the test compound (FOY-251) or a vehicle control (DMSO) into the appropriate wells.[6]
-
Initiate the reaction by adding 750 nL of recombinant TMPRSS2 diluted in assay buffer to each well, bringing the total reaction volume to 25 µL.[6]
-
Incubate the plate at room temperature for 1 hour.[6]
-
Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[6]
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
SARS-CoV-2 Pseudotyped Virus Entry Assay
This protocol outlines a method to assess the inhibition of SARS-CoV-2 entry into host cells using a pseudotyped virus system.[4][7]
Materials:
-
HEK293T cells stably expressing ACE2 and TMPRSS2 (293T-ACE2-TMPRSS2)[7]
-
Calu-3 human lung epithelial cells[4]
-
Vesicular Stomatitis Virus (VSV)-based pseudotyping system with a reporter gene (e.g., GFP or luciferase)[4]
-
Plasmids encoding the SARS-CoV-2 Spike protein[4]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)[7]
-
Transfection reagent[4]
-
Plate reader for fluorescence or luminescence detection
Protocol Workflow:
Caption: Workflow for the SARS-CoV-2 pseudotyped virus entry assay.
Detailed Steps:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the VSV-based packaging and transfer plasmids along with a plasmid expressing the SARS-CoV-2 Spike protein.
-
Harvest the supernatant containing the pseudotyped virus after 48-72 hours and titrate for infectivity.
-
-
Inhibition Assay:
-
Seed the target cells (e.g., 293T-ACE2-TMPRSS2 or Calu-3) in a 96-well plate and allow them to adhere overnight.[7]
-
Pre-treat the cells with various concentrations of FOY-251 or a vehicle control (DMSO) for 2 hours.[7]
-
Infect the cells with the SARS-CoV-2 pseudotyped virus.
-
Incubate the plates for 48 hours at 37°C.[7]
-
Measure the reporter gene expression (e.g., GFP fluorescence or luciferase activity) using a plate reader.
-
Calculate the percent inhibition of viral entry and determine the EC50 value.
-
Conclusion
FOY-251 is a critical molecule to consider in the development of therapeutics targeting serine proteases, particularly in the context of viral diseases. Its well-defined mechanism of action as a covalent inhibitor of TMPRSS2, supported by quantitative in vitro and cell-based data, makes it a valuable tool for researchers. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of FOY-251 and other potential serine protease inhibitors.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug camostat (B1201512) mesylate.[1][2] It functions as a broad-spectrum serine protease inhibitor, which has garnered significant interest for its therapeutic potential, particularly in inhibiting viral entry.[3] This document provides a detailed overview of its mechanism of action, focusing on the covalent inhibition of key target enzymes like Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics, relevant experimental protocols, and the application of this mechanism in antiviral strategies.
Introduction to this compound (GBPA) and its Metabolism
Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases in the plasma and tissues into its pharmacologically active form, this compound (GBPA).[2][8][6] this compound is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6] Due to this rapid conversion, this compound is considered the primary driver of the therapeutic effects observed in vivo.[6][9]
Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive forms.
The Covalent Inhibition Mechanism
This compound inhibits serine proteases through a well-defined covalent mechanism. This process targets the highly conserved catalytic triad (B1167595) (Serine-Histidine-Aspartate) found in the active site of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and prolonged duration of action.
3.1 Stage 1: Reversible Michaelis Complex Formation Initially, this compound reversibly binds to the active site of the target serine protease, such as TMPRSS2.[6] The guanidinium (B1211019) group of the inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant Ki.[6]
3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4][5] This step involves the hydrolysis of this compound and creates a long-lived covalent bond between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
The Pharmacokinetics and Pharmacodynamics of Foy 251 (Nafamostat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, known chemically as nafamostat (B1217035) mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and approved in Japan for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has since expanded into other areas, including anticoagulation for extracorporeal circulation and, more recently, as a candidate for antiviral therapy.[1][2] Its mechanism of action lies in its ability to potently and reversibly inhibit a wide array of serine proteases, which are key enzymes in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral entry into host cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Pharmacokinetics
Nafamostat is characterized by its rapid onset of action and a very short biological half-life, making it suitable for acute care settings where precise control over its therapeutic effects is necessary.[2] It is administered intravenously due to its low oral bioavailability.[3][4]
Absorption and Distribution
Following intravenous administration, nafamostat is rapidly distributed. A study in rats showed a steady-state volume of distribution (Vss) of 0.99 ± 0.65 L/kg.[5] In a physiologically-based pharmacokinetic (PBPK) model developed using data from healthy Chinese volunteers, the predicted maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to increase proportionally with the dose, indicating linear pharmacokinetics.[6]
Metabolism and Excretion
Nafamostat is extensively and rapidly metabolized in the blood and liver.[1] The primary metabolic pathway is hydrolysis of its ester bond by carboxylesterases and arylesterases, yielding two main inactive metabolites: 6-amidino-2-naphthol (B1198881) (AN) and p-guanidinobenzoic acid (PGBA).[1][7] This rapid degradation contributes to its short half-life, which has been reported to be approximately 8 minutes. In humans, it is estimated that about 20% of the administered dose is hydrolyzed in the blood, while the remaining 80% is metabolized in tissues, primarily the liver.[7] The metabolites are then excreted renally.[1]
Due to its instability in plasma, careful sample handling is crucial for accurate pharmacokinetic analysis. Blood samples should be collected in tubes containing sodium fluoride/potassium oxalate (B1200264) and immediately chilled to 4°C to inhibit esterase activity.[8][9]
Table 1: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Dose | 2 mg/kg | [4] |
| Half-life (t½) | 1.39 h | [3][4] |
| AUCinf | 447.35 ± 35.93 ng·h/mL | [5] |
| Systemic Clearance (CL) | 74.91 ± 6.11 mL/min/kg | [5] |
| Volume of Distribution (Vss) | 0.99 ± 0.65 L/kg | [5] |
Table 2: Pharmacokinetic Parameters of Nafamostat in Humans (ECMO Patients)
| Parameter | Patient Model Value | ECMO Circuit Model Value | Reference |
| Clearance | 189 L/h | 85.2 L/h | [10] |
| Steady-State Volume of Distribution | 62.01 L | 40.63 L | [10] |
Pharmacodynamics
The pharmacodynamic effects of nafamostat are a direct consequence of its inhibition of various serine proteases. This broad inhibitory profile underlies its anticoagulant, anti-inflammatory, and potential antiviral activities.
Mechanism of Action: Serine Protease Inhibition
Nafamostat acts as a competitive inhibitor, binding to the active site of serine proteases and preventing them from cleaving their natural substrates.[1] This inhibition is reversible.
Anticoagulant Effects
Nafamostat inhibits several key enzymes in the coagulation cascade, including thrombin, factor Xa, and factor XIIa.[1] This leads to a prolongation of clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT).[10] This anticoagulant effect is utilized during extracorporeal circulation procedures like hemodialysis and ECMO to prevent thrombosis in the circuit.[10]
Anti-inflammatory Effects
By inhibiting proteases such as trypsin and kallikrein, nafamostat can modulate inflammatory responses.[1] In pancreatitis, the premature activation of trypsinogen (B12293085) to trypsin within the pancreas leads to autodigestion and a robust inflammatory cascade. Nafamostat blocks this activation, thereby reducing pancreatic inflammation.[1] Furthermore, its inhibition of the plasma kallikrein-kinin system reduces the production of bradykinin (B550075), a potent inflammatory mediator.[10][11]
Antiviral Potential
A significant area of recent research has been the potential of nafamostat as an antiviral agent, particularly against SARS-CoV-2. Viral entry into host cells is often dependent on the priming of the viral spike protein by host cell proteases. Transmembrane protease, serine 2 (TMPRSS2) is a key human serine protease that facilitates the entry of SARS-CoV-2 and other respiratory viruses.[12][13] Nafamostat is a potent inhibitor of TMPRSS2, thereby blocking viral entry and subsequent replication.[12][14]
Table 3: Inhibitory Activity of Nafamostat against Various Serine Proteases
| Target Protease | Inhibitory Value (IC50) | Reference |
| TMPRSS2 | 0.27 nM | [15] |
| Trypsin | Ki = 95.3 pM | [10] |
| Thrombin | - | [1] |
| Plasmin | - | [1] |
| Kallikrein | - | [1] |
| Factor Xa | - | [1] |
| Factor XIIa | - | [1] |
Experimental Protocols
Serine Protease Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate
-
Nafamostat mesylate
-
Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)
-
384-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of nafamostat mesylate in assay buffer.
-
In a 384-well plate, add a small volume (e.g., 62.5 nL) of each nafamostat dilution. Include controls with assay buffer only (no inhibitor).
-
Add the diluted serine protease solution (e.g., 750 nL) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 62.5 nL) to each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm) over a set period.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each nafamostat concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[15][16]
Quantification of Nafamostat in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nafamostat in human plasma.
Materials:
-
Human plasma samples
-
Nafamostat analytical standard
-
Internal standard (e.g., 13C6-nafamostat)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To an aliquot of plasma, add the internal standard.
-
Perform protein precipitation followed by solid-phase extraction to isolate nafamostat.
-
-
LC Separation:
-
Inject the extracted sample onto a suitable C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for nafamostat and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
Conclusion
This compound (nafamostat mesylate) is a potent serine protease inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid metabolism and short half-life necessitate intravenous administration and careful sample handling for accurate analysis. The broad-spectrum inhibitory activity of nafamostat against key proteases in the coagulation, inflammatory, and viral entry pathways provides a strong rationale for its clinical use in acute pancreatitis, DIC, and as a potential therapeutic for viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted properties of this compound. Future research should focus on obtaining more comprehensive pharmacokinetic data in diverse human populations and further elucidating its pharmacodynamic effects in various disease states to optimize its therapeutic application.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | MDPI [mdpi.com]
- 6. Predicting the systemic exposure and lung concentration of nafamostat using physiologically-based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A potential mechanism of propofol-induced pain on injection based on studies using nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Physiologically-based pharmacokinetic modeling of nafamostat to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Foy 251: A Potent Inhibitor of Viral Entry Through TMPRSS2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesylate.[1][2] Camostat mesylate is a clinically approved drug in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Emerging research has highlighted the significant antiviral potential of this compound, particularly its ability to block the entry of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry
The primary mechanism by which this compound exerts its antiviral activity is through the potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[3][5] TMPRSS2 is a host cell surface protease that plays a critical role in the life cycle of numerous viruses.[6] For enveloped viruses like SARS-CoV-2, entry into the host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a specific host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2).[7]
Following receptor binding, the S protein must be cleaved at specific sites to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[6][7] TMPRSS2 is a key host protease responsible for this critical cleavage and activation of the viral S protein.[3][6] By inhibiting the enzymatic activity of TMPRSS2, this compound effectively prevents the priming of the viral spike protein, thereby blocking viral entry at the cell surface.[2][7] This mechanism of action makes TMPRSS2 an attractive therapeutic target for preventing and treating viral infections.[8]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and related compounds has been quantified in various in vitro studies. The following tables summarize the key data for this compound, its parent compound Camostat mesylate, and the related, more potent inhibitor Nafamostat mesylate.
Table 1: In Vitro Inhibition of TMPRSS2 by this compound and Related Compounds
| Compound | IC50 (nM) | Assay Type | Source |
| This compound (GBPA) | 33.3 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |
| Camostat mesylate | 6.2 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |
| Nafamostat mesylate | 0.27 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |
| Gabexate mesylate | 130 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |
Table 2: Inhibition of SARS-CoV-2 Entry by this compound and Related Compounds
| Compound | EC50 (nM) | Cell Line | Assay Type | Source |
| This compound (GBPA) | 178 | Calu-3 | Pseudotyped Virus Entry Assay | [4][10] |
| Camostat mesylate | 107 | Calu-3 | Pseudotyped Virus Entry Assay | [4] |
| Nafamostat mesylate | Low-nanomolar range | Calu-3 | Pseudotyped Virus Entry Assay | [8] |
Experimental Protocols
TMPRSS2 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against recombinant human TMPRSS2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 enzyme
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
384-well or 1536-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
Dispense a small volume (e.g., 20 nL) of each this compound dilution into the wells of the assay plate.[11] Include wells with DMSO only as a negative control (no inhibition) and wells without enzyme as a positive control (100% inhibition).[1]
-
Add the recombinant TMPRSS2 enzyme, diluted in assay buffer, to all wells except the positive control wells.[11]
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.[1]
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).[9]
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Pseudovirus Entry Inhibition Assay
This protocol utilizes replication-deficient viral particles pseudotyped with a viral spike protein to safely quantify the inhibition of viral entry into host cells.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting SARS-CoV-2 S protein-mediated cell entry.
Materials:
-
Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and encoding a reporter gene (e.g., luciferase).
-
Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3 or HEK-293T cells co-transfected with ACE2 and TMPRSS2).[3][5]
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 2 hours) at 37°C.[3]
-
Inoculate the cells with the SARS-CoV-2 pseudovirus.
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-24 hours).[3]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
Visualizations
Signaling Pathway of Viral Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and its inhibition by this compound.
Experimental Workflow for TMPRSS2 Inhibition Assay
Caption: Workflow for a cell-free TMPRSS2 enzymatic inhibition assay.
Relationship Between Camostat Mesylate and this compound
Caption: Conversion of Camostat mesylate to its active metabolite, this compound.
Conclusion
This compound, the active metabolite of Camostat mesylate, is a potent inhibitor of the host cell protease TMPRSS2. By blocking the activity of this key enzyme, this compound effectively prevents the entry of various viruses, including SARS-CoV-2, into host cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other TMPRSS2 inhibitors as broad-spectrum antiviral therapeutics. The continued investigation of such host-targeted antivirals is a promising strategy in the ongoing effort to combat viral diseases.
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foy 251 (Nafamostat Mesylate): A Technical Guide to Its Serine Protease Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1][2] Initially developed in Japan, it has established clinical applications in the treatment of acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation like hemodialysis.[3][4][5] Its mechanism of action revolves around the targeted inhibition of a wide array of serine proteases, which are pivotal enzymes in physiological and pathological processes including coagulation, inflammation, and viral entry.[1][6] This guide provides a comprehensive overview of nafamostat's inhibitory activity, mechanism, quantitative data, relevant experimental protocols, and key signaling pathways where it exerts its effects.
Core Mechanism of Action
Nafamostat mesylate functions as a fast-acting, reversible, and competitive inhibitor of various serine proteases.[7][8][9] Its molecular structure allows it to form a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the target protease.[8][10][11] This action effectively blocks the enzyme's catalytic activity, preventing the cleavage of its substrate proteins.[3] This targeted enzyme inhibition is the foundation for its therapeutic applications, from modulating the coagulation cascade to mitigating inflammatory responses and preventing viral entry into host cells.[1]
Key physiological systems modulated by nafamostat include:
-
Coagulation & Fibrinolysis: Inhibits key proteases like thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa), preventing blood clot formation.[2][3][6] It also inhibits plasmin, a key component of the fibrinolytic system.[12]
-
Inflammation: In conditions like acute pancreatitis, it inhibits trypsin, thereby blocking the activation of the inflammatory cascade that leads to tissue damage.[1][6] It also inhibits the kallikrein-kinin system.[7]
-
Complement System: Demonstrates inhibitory effects on the complement system, contributing to its anti-inflammatory properties.[2][13]
-
Viral Entry: Potently inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming and activation of viral spike proteins (e.g., SARS-CoV-2), thus blocking viral entry into cells.[2][14][15]
Quantitative Inhibitory Activity
The potency of nafamostat mesylate has been quantified against a range of serine proteases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are critical metrics for understanding its efficacy and selectivity.
| Target Protease | Inhibitory Value (IC50 / Ki) | Assay Type / Notes | Reference(s) |
| TMPRSS2 | IC50 ≈ 1 nM (in Calu-3 cells) | Cell-Based Fusion Assay | [7] |
| IC50 = 0.27 nM | Enzymatic Assay | [16] | |
| EC50 = 5 nM (SARS-CoV-2) | Cell-Based Viral Infection | [17] | |
| Trypsin | Ki = 95.3 pM | Enzymatic Assay | [7] |
| Ki = 15 nM | Enzymatic Assay | [13] | |
| Ki* = 0.4 ± 0.14 nM (bovine) | Time-dependent Inhibition | [8] | |
| Tryptase | Ki = 95.3 pM | Enzymatic Assay | [13] |
| Thrombin | - | Broadly Inhibits | [2] |
| Factor Xa | - | Broadly Inhibits | [2] |
| Factor XIIa | - | Broadly Inhibits | [2] |
| TF-F.VIIa Complex | IC50 = 0.1 µM (100 nM) | Functional Assay | [18] |
| Ki = 0.2 µM (200 nM) | Competitive Inhibition | [18] | |
| Hepsin | IC50 = 0.005 µM (5 nM) | Functional Assay | [7][19] |
| HGFA | Ki = 0.025 µM (25 nM) | Functional Assay | [7][19] |
| IC50 = 0.15 µM (150 nM) | Spectrophotometry | [19] | |
| MERS-CoV Fusion | IC50 = 0.1 µM (100 nM) | Cell-Based Fusion Assay | [20] |
Note: IC50 and Ki values can vary based on specific assay conditions, substrate concentrations, and enzyme sources.[21]
Key Signaling Pathways and Applications
Nafamostat's broad inhibitory profile makes it relevant to several critical signaling pathways and therapeutic areas.
Anticoagulation and the Coagulation Cascade
Nafamostat is a potent anticoagulant used to prevent thrombosis during extracorporeal circulation.[3] It achieves this by inhibiting multiple serine proteases within the intrinsic, extrinsic, and common pathways of the coagulation cascade.
Antiviral Activity via TMPRSS2 Inhibition
A significant area of recent research is nafamostat's antiviral potential, particularly against coronaviruses like SARS-CoV-2.[1] Viral entry into host lung cells is often mediated by the host serine protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.[2][15] Nafamostat potently inhibits TMPRSS2, thereby blocking this critical entry step.[14][22]
Experimental Protocols
General In Vitro Serine Protease Inhibition Assay (Fluorogenic)
This protocol provides a general framework for quantifying the inhibitory activity of nafamostat against a target serine protease using a fluorogenic substrate.[7][21][23]
Objective: To determine the IC50 value of nafamostat for a specific serine protease.
Materials:
-
Purified target serine protease (e.g., recombinant human TMPRSS2).
-
Fluorogenic peptide substrate specific to the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2).[15]
-
Nafamostat mesylate stock solution (e.g., 15 mM in DMSO).[13]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Workflow Diagram:
Procedure:
-
Compound Plating: Prepare serial dilutions of nafamostat in assay buffer or DMSO. Add a small volume (e.g., 1-2 µL) of each dilution to the appropriate wells of the microplate. Include wells for positive control (DMSO vehicle) and negative/background control (assay buffer).[21]
-
Enzyme Addition: Dilute the serine protease stock solution in cold assay buffer to a 2X working concentration. Add an appropriate volume (e.g., 50 µL) to each well (except background control wells).[7][21]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow nafamostat to bind to the enzyme.[7]
-
Reaction Initiation: Prepare the fluorogenic substrate at a 2X working concentration in assay buffer. To initiate the reaction, add an equal volume (e.g., 50 µL) of the 2X substrate solution to all wells.[21]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., Ex/Em = 360/460 nm) for 20-30 minutes.[21]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each nafamostat concentration using the formula: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_control))
-
Plot the percent inhibition against the logarithm of the nafamostat concentration and fit the data to a four-parameter logistic equation or a sigmoidal dose-response curve to determine the IC50 value.[21][24]
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of nafamostat on cultured cells, which is crucial when evaluating its activity in cell-based assays.[7][25]
Objective: To determine the effect of nafamostat on the viability and metabolic activity of cultured cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HT1080, Calu-3) in a 96-well plate at an appropriate density and incubate for 24 hours.[7][25]
-
Treatment: Prepare serial dilutions of nafamostat in complete cell culture medium. Replace the old medium with the medium containing the nafamostat dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).[7][25]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7][25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][25]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[7][25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Conclusion
Nafamostat mesylate (this compound) is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target key enzymes in the coagulation, inflammation, and viral entry pathways has established its clinical utility and highlights its potential for further therapeutic development. The quantitative data underscores its high potency, particularly against critical targets like TMPRSS2 and trypsin. The provided protocols offer a standardized basis for researchers to further investigate and harness the therapeutic capabilities of this significant compound. As research continues, the full breadth of nafamostat's applications is likely to expand, reinforcing the importance of targeted enzyme inhibition in modern medicine.[1]
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. odp-covid19-ui [opendata.ncats.nih.gov]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talphera.com [talphera.com]
- 6. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rpeptide.com [rpeptide.com]
- 10. Nafamostat - Wikipedia [en.wikipedia.org]
- 11. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 14. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Pharmacokinetic Profile of Foy 251 (GBPA): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo stability and half-life of Foy 251, the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate. The information is compiled from various pharmacokinetic studies to assist researchers and professionals in the field of drug development.
Core Concepts: From Camostat Mesylate to this compound
Camostat mesylate is a prodrug that undergoes rapid and extensive metabolism in vivo. Following oral administration, it is quickly converted by carboxylesterases into its biologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as this compound.[1][2] Due to this rapid conversion, camostat mesylate itself is often not detectable in plasma.[2][3][4] this compound is the primary driver of the therapeutic effects attributed to camostat mesylate, including the inhibition of the transmembrane protease serine 2 (TMPRSS2).[5][6][7] Subsequently, this compound is hydrolyzed to the inactive metabolite 4-guanidinobenzoic acid (GBA).[1]
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound (GBPA) and its inactive metabolite GBA, as reported in human studies.
Table 1: Pharmacokinetic Parameters of this compound (GBPA) in Humans
| Parameter | Value | Species | Administration Route | Source |
| Terminal Elimination Half-life (t½) | ~0.6 hours | Human | Intravenous | [5] |
| Terminal Elimination Half-life (t½) | ~1 hour | Human | Oral | [3] |
| Volume of Distribution (Vd) | 22.4 L | Human | Intravenous | [5] |
| Apparent Clearance (CL/F) | 704.4 L/h (405.5–926.6) | Human | Oral | [1] |
| Time to Maximum Concentration (Tmax) | 1 hour (0.5–1.5) | Human | Oral | [1] |
Table 2: Pharmacokinetic Parameters of GBA in Humans
| Parameter | Value | Species | Administration Route | Source |
| Time to Maximum Concentration (Tmax) | 2 hours (1.5–3) | Human | Oral | [1] |
| Apparent Clearance (CL/F) | 152.1 L/h (88.42–218.8) | Human | Oral | [1] |
Experimental Protocols and Methodologies
The pharmacokinetic data presented are derived from studies employing standardized clinical trial methodologies. A generalized experimental protocol is outlined below.
Study Design and Administration
-
Subjects: Healthy adult human volunteers.
-
Administration: Single or multiple oral doses of camostat mesylate (e.g., 100-600 mg) administered with water under fasting or specific meal conditions.[1][2] Intravenous infusions have also been used in some studies to determine absolute bioavailability and intrinsic pharmacokinetic parameters.[5][7]
-
Dosing Regimen: For multiple-dose studies, camostat mesylate was administered, for example, four times daily.[2]
Biological Sample Collection
-
Sample Type: Venous blood samples.
-
Anticoagulant: EDTA-K2 tubes.[8]
-
Sampling Timepoints: Blood samples are collected at predetermined time points pre-dose and post-dose to capture the absorption, distribution, metabolism, and elimination phases of the drug.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of this compound (GBPA) and GBA in plasma.[1][8]
-
Sample Preparation: Plasma is isolated from whole blood by centrifugation.[8] Proteins may be precipitated, and the supernatant is then analyzed.
-
Instrumentation: A validated LC-MS/MS method with specific mass transitions for GBPA and GBA is used for quantification. For instance, the positive multiple reaction monitoring (MRM) mode might use transitions of m/z 314.2 to 145.1 for GBPA and 180.1 to 163.0 for GBA.[1]
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis is performed using validated pharmacokinetic software (e.g., Phoenix WinNonlin).[2]
-
Parameters Calculated: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal elimination half-life (t½), and apparent clearance (CL/F) are determined from the plasma concentration-time data.[1][2]
Visualized Pathways and Workflows
Metabolic Pathway of Camostat Mesylate
The following diagram illustrates the in vivo conversion of camostat mesylate to its active metabolite this compound (GBPA) and its subsequent inactivation.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.
Signaling Pathway Inhibition
This compound is a potent inhibitor of serine proteases, with a significant mechanism of action being the inhibition of TMPRSS2.[5][7] This enzyme is crucial for the proteolytic activation of the spike protein of certain viruses, including SARS-CoV-2, which is essential for viral entry into host cells.[5][6] By inhibiting TMPRSS2, this compound effectively blocks this activation step, thereby preventing viral infection.[6]
Conclusion
This compound, the active metabolite of camostat mesylate, exhibits a short in vivo half-life, necessitating specific dosing regimens to maintain therapeutic concentrations. Its rapid formation from the prodrug and subsequent metabolism are key considerations in the design of clinical studies and therapeutic applications. The primary mechanism of action involves the potent inhibition of serine proteases such as TMPRSS2, which has significant implications for antiviral drug development. The methodologies for its pharmacokinetic evaluation are well-established, relying on sensitive bioanalytical techniques like LC-MS/MS. This guide provides a foundational understanding for researchers and developers working with this compound.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Target Protein Binding Site of Foy 251 (Camostat Mesylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the serine protease inhibitor Foy 251 (Camostat Mesylate) and its primary target proteins. The document details the binding mechanism, presents quantitative affinity data, outlines relevant experimental methodologies, and visualizes the key pathways and interactions.
Introduction
This compound, clinically known as camostat (B1201512) mesylate, is a synthetic, orally active serine protease inhibitor.[1] Originally approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, it has garnered significant recent attention for its antiviral activity, particularly against SARS-CoV-2.[2][3][4] Camostat mesylate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA or FOY-251).[3][5] This guide focuses on the binding characteristics of camostat and its active metabolite to their primary protein targets.
Primary Target Protein and Mechanism of Action
The principal target for this compound is a class of enzymes known as serine proteases. Among these, the Transmembrane Serine Protease 2 (TMPRSS2) is a key target of interest, especially in the context of viral infections.[2][3][4][6] Other serine proteases inhibited by camostat include trypsin, plasmin, and kallikrein.[3]
The mechanism of action involves the covalent inhibition of the serine protease's active site.[7][8] After camostat mesylate is hydrolyzed to its active form, a further cleavage occurs by the target protease itself. This results in a hydrolysate, 4-guanidinobenzoic acid (GBA), which then forms a covalent bond with the catalytic serine residue (Ser195 in TMPRSS2 and related proteases) within the enzyme's active site.[7] This covalent modification deactivates the enzyme, preventing it from cleaving its natural substrates.[7]
Quantitative Binding Data
The binding affinity and inhibitory concentration of camostat mesylate and its metabolites have been quantified against several serine proteases. The following tables summarize the key quantitative data from various studies.
| Compound | Target Protein | Assay Type | Value | Unit | Reference |
| Camostat Mesylate | TMPRSS2 | IC50 (Inhibitory Assay) | 6.2 | nM | [9] |
| FOY-251 (GBPA) | TMPRSS2 | IC50 (Inhibitory Assay) | 33.3 | nM | [9] |
| Nafamostat | TMPRSS2 | IC50 (Inhibitory Assay) | 0.27 | nM | [9] |
| Gabexate (FOY-307) | TMPRSS2 | IC50 (Inhibitory Assay) | 130 | nM | [9] |
| Camostat Mesylate | Cathepsin G (CatG) | IC50 (Inhibitory Assay) | 16.67 | µM | [10] |
| Camostat Mesylate | Neutrophil Elastase (NE) | Ki (Predicted) | 21.97 | µM | [10] |
| Camostat Mesylate | Proteinase 3 (PR3) | Ki (Predicted) | 29.17 | µM | [10] |
Table 1: Inhibitory Concentrations (IC50/Ki) of Camostat and Related Compounds.
| Compound | Target Protein | Method | Value | Unit | Reference |
| Camostat Mesylate | TMPRSS2 | Molecular Docking | -8.69 | kcal/mol | [10] |
| GBA | TMPRSS2 | Molecular Docking | -7.31 | kcal/mol | [10] |
| Camostat Mesylate | TMPRSS2 | Molecular Dynamics | -9.16 | kcal/mol | [11] |
| Camostat Mesylate | Cathepsin G (CatG) | Molecular Docking | -6.52 | kcal/mol | [10] |
| Camostat Mesylate | Neutrophil Elastase (NE) | Molecular Docking | -6.35 | kcal/mol | [10] |
| Camostat Mesylate | Proteinase 3 (PR3) | Molecular Docking | -6.19 | kcal/mol | [10] |
Table 2: Predicted Binding Free Energies.
Target Protein Binding Site
Structural studies, primarily using X-ray crystallography on the related serine protease urokinase-type plasminogen activator (uPA) as a surrogate for TMPRSS2, have elucidated the specific binding interactions.[7]
The active site of trypsin-like serine proteases features a catalytic triad (B1167595) composed of Serine (Ser195), Histidine (His57), and Aspartic Acid (Asp102). A key feature for substrate recognition is the S1 pocket, which determines substrate specificity. In proteases like TMPRSS2 that cleave after basic residues (Arginine or Lysine), this pocket is negatively charged, typically containing an aspartate residue (Asp189).[7]
When camostat inhibits the enzyme, its hydrolysate (GBA) occupies this active site. The key interactions are:
-
Covalent Bond: The carboxyl group of GBA forms a covalent ester bond with the hydroxyl group of the catalytic Ser195 .[7]
-
S1 Pocket Interaction: The positively charged guanidine (B92328) group of GBA extends into the negatively charged S1 pocket, forming strong hydrogen bonds with the side chain of Asp189 at the bottom of the pocket.[7]
-
Hydrogen Bonding: Additional hydrogen bonds are formed with the backbone atoms of Ser190 and Gly219 , further stabilizing the inhibitor in the active site.[7]
-
Other Interactions: Non-covalent interactions such as π-cation, π-π stacking, and π-alkyl interactions also contribute to the stable binding of the GBA fragment within the active site.[7]
Experimental Protocols
X-ray Crystallography of uPA-Camostat Complex
This protocol describes the method used to determine the crystal structure of the uPA-camostat complex, which serves as a model for the TMPRSS2-camostat interaction.[7]
-
Protein Expression and Purification: The catalytic domain of human uPA is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified uPA is mixed with a solution of camostat mesylate. Crystals of the complex are grown using the hanging-drop vapor-diffusion method at a controlled temperature (e.g., 20°C). The reservoir solution typically contains a precipitant like PEG 3350, a buffer, and a salt.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously known structure of uPA as a search model. The model is then refined against the collected diffraction data. Electron density maps (Fo-Fc and 2Fo-Fc) are calculated to visualize the bound inhibitor and confirm its covalent attachment to Ser195.[7]
In Vitro TMPRSS2 Inhibition Assay
This protocol outlines a general method for determining the IC50 value of inhibitors against recombinant TMPRSS2.[9]
-
Reagents: Recombinant human TMPRSS2, a fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and detergent), and the test inhibitor (camostat mesylate).
-
Assay Procedure:
-
The inhibitor is serially diluted in DMSO and then into the assay buffer.
-
Recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to all wells.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission).
-
-
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration. The data is normalized to the control (no inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of TMPRSS2 in SARS-CoV-2 entry and its inhibition by camostat mesylate.
Caption: SARS-CoV-2 entry pathway and its inhibition by camostat mesylate.
Experimental Workflow for Binding Site Determination
This diagram shows the logical flow of experiments to identify and characterize the inhibitor binding site.
Caption: Logical workflow for identifying and validating a drug's binding site.
References
- 1. youtube.com [youtube.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 4. What is Camostat Mesilate used for? [synapse.patsnap.com]
- 5. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camostat Does Not Inhibit the Proteolytic Activity of Neutrophil Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spontaneous binding of potential COVID-19 drugs (Camostat and Nafamostat) to human serine protease TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Foy 251 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the prodrug Camostat mesylate. It is a potent serine protease inhibitor with significant utility in cell culture-based research, particularly in virology and studies involving the transmembrane protease, serine 2 (TMPRSS2).[1][2][3] These application notes provide detailed protocols and data for the effective use of this compound in a laboratory setting.
Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases, most notably TMPRSS2.[1] Its mechanism involves reversible covalent binding to the serine residue within the active site of the enzyme, thereby blocking its proteolytic activity.[1] This inhibition is critical in preventing the cleavage of viral spike proteins, a necessary step for the entry of certain viruses, such as SARS-CoV-2, into host cells.[1][4][5]
Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and this compound inhibition.
Quantitative Data
This compound has been evaluated in various in vitro assays to determine its potency against its target and its efficacy in cell-based models.
| Parameter | System | Value | Reference |
| IC₅₀ | Recombinant Human TMPRSS2 | 33.3 nM | [6][7][8][9] |
| EC₅₀ | SARS-CoV-2 Infection (Calu-3 cells) | 178 nM | [1][4] |
| EC₅₀ | VSV Pseudotype Entry (Calu-3 cells) | 178 nM | [10] |
Experimental Protocols
In Vitro TMPRSS2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against recombinant TMPRSS2 using a fluorogenic substrate.
Materials:
-
Recombinant Human TMPRSS2
-
This compound
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well or 384-well black plates
-
Fluorometric plate reader
Workflow:
Caption: Workflow for in vitro TMPRSS2 inhibition assay.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Add a fixed concentration of recombinant TMPRSS2 to the wells of a microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[11]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
SARS-CoV-2 Pseudotyped Virus Entry Assay
This protocol describes the use of this compound to inhibit the entry of SARS-CoV-2 spike protein-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles into susceptible cells.
Materials:
-
Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3, Caco-2)[11][12]
-
SARS-CoV-2 spike-pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP)
-
This compound
-
Complete cell culture medium
-
96-well white or clear-bottom plates
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound for a pre-incubation period (e.g., 2 hours).[12]
-
Following pre-incubation, infect the cells with the SARS-CoV-2 pseudotyped virus in the continued presence of this compound.
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-48 hours).[12]
-
Quantify the reporter gene expression. For luciferase, lyse the cells and measure luminescence after adding the substrate. For GFP, measure fluorescence intensity.
-
Normalize the reporter signal to a DMSO-treated control (100% entry).
-
Plot the normalized entry values against the logarithm of the this compound concentration to calculate the EC₅₀.
Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in the experiments to ensure that the observed effects are not due to cell death.
Materials:
-
Target cells (same as used in the primary assay)
-
This compound
-
Complete cell culture medium
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same serial dilution of this compound used in the primary functional assay.
-
Incubate for the same duration as the primary assay (e.g., 24-48 hours).[12]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
Normalize the results to a DMSO-treated control (100% viability) and plot the percentage of cell viability against the this compound concentration to determine any cytotoxic effects.
General Considerations for Cell Culture
-
Solubility and Stability: this compound is the active metabolite of Camostat mesylate. In cell culture media containing serum, Camostat mesylate is rapidly converted to this compound.[10][12] When using this compound directly, ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture medium.
-
Cell Line Selection: The choice of cell line is critical. For viral entry studies, it is essential to use a cell line that endogenously expresses or has been engineered to express both the viral receptor (e.g., ACE2) and the activating protease (e.g., TMPRSS2). Calu-3 cells are a commonly used model for this purpose.[1][12]
-
Controls: Always include appropriate positive and negative controls in your experiments. For inhibition assays, a no-inhibitor (vehicle-only) control is essential. For viral entry assays, a negative control could be cells that do not express the necessary receptors or pseudoviruses with a different envelope protein.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. studerende.au.dk [studerende.au.dk]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Foy 251 in Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate. It plays a crucial role in virology research, particularly in the study of viruses that rely on the host cell protease TMPRSS2 (Transmembrane Serine Protease 2) for their entry into host cells. This document provides detailed application notes and protocols for the use of this compound in viral entry assays, targeting researchers and professionals in drug development.
This compound effectively inhibits TMPRSS2, a key protease responsible for priming the spike (S) protein of several viruses, including SARS-CoV-2, enabling the fusion of the viral and cellular membranes.[1] By blocking this critical step, this compound can prevent viral entry and subsequent infection. Understanding its mechanism and application is vital for the development of antiviral therapeutics.
Mechanism of Action: Inhibition of TMPRSS2-mediated Viral Entry
The entry of many enveloped viruses is a multi-step process initiated by the binding of a viral surface glycoprotein (B1211001) to a host cell receptor. For certain viruses, including SARS-CoV and SARS-CoV-2, the spike protein binds to the ACE2 receptor.[1] Following receptor binding, the spike protein must be cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential. The host protease TMPRSS2, located on the cell surface, performs this crucial cleavage.[1]
This compound acts as a competitive inhibitor of TMPRSS2. It binds to the active site of the protease, preventing it from cleaving the viral spike protein. This inhibition effectively halts the viral entry process at the plasma membrane, thereby neutralizing the virus's ability to infect the host cell.
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The inhibitory activity of this compound against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound and its parent compound, Camostat mesylate, as well as another potent inhibitor, Nafamostat.
| Compound | Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| This compound (GBPA) | Enzymatic Assay | Recombinant TMPRSS2 | - | IC50: 33.3 nM | [2][3] |
| This compound (GBPA) | Enzymatic Assay | Recombinant TMPRSS2 | - | IC50: 70.3 nM | [4][5] |
| This compound (GBPA) | Pseudovirus Entry | SARS-CoV-2 Spike | Calu-3 | EC50: 178 nM | [4][6] |
| Camostat mesylate | Enzymatic Assay | Recombinant TMPRSS2 | - | IC50: 6.2 nM | [2][3] |
| Camostat mesylate | Enzymatic Assay | Recombinant TMPRSS2 | - | IC50: 4.2 nM | [4][5] |
| Camostat mesylate | Pseudovirus Entry | SARS-CoV-2 Spike | Calu-3 | EC50: 107 nM | [4][6] |
| Nafamostat | Enzymatic Assay | Recombinant TMPRSS2 | - | IC50: 0.27 nM | [2][3] |
Signaling Pathway and Inhibition
The following diagram illustrates the TMPRSS2-mediated viral entry pathway and the inhibitory action of this compound.
References
- 1. The Transmembrane Protease Serine 2 (TMPRSS2) Non-Protease Domains Regulating Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Spike-Mediated Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes: Effective Concentration and Use of Foy 251 (Nafamostat Mesylate) in Calu-3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum serine protease inhibitor. It has gained significant attention for its antiviral activity, particularly against respiratory viruses like MERS-CoV and SARS-CoV-2. In the context of viral entry, this compound effectively blocks the activity of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease crucial for the cleavage and activation of viral spike proteins, a necessary step for membrane fusion and viral entry into susceptible cells.[1][2][3] Calu-3 cells, a human lung adenocarcinoma cell line, endogenously express high levels of TMPRSS2, making them a highly relevant in vitro model for studying respiratory virus infection and the efficacy of entry inhibitors like nafamostat mesylate.[1][2]
These application notes provide a comprehensive overview of the effective concentration of this compound in Calu-3 cells, detailed protocols for its use in antiviral and cytotoxicity assays, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the reported effective and cytotoxic concentrations of this compound (Nafamostat Mesylate) and its active metabolite in Calu-3 cells.
Table 1: Antiviral Activity of this compound (Nafamostat Mesylate) against SARS-CoV-2 in Calu-3 Cells
| Compound | Assay Type | Effective Concentration (EC50) | Reference |
| Nafamostat Mesylate | Cell Fusion Assay | Potent Inhibition (Specific EC50 not stated) | [1] |
| Nafamostat Mesylate | Viral Infection (CPE) | ~10 nM | [1] |
| Nafamostat Mesylate | Viral Infection (RT-qPCR) | More potent than Camostat | [2][3] |
| Nafamostat Mesylate | Viral Infection (CPE) | 11 nM | [4] |
Table 2: Cytotoxicity of this compound (Nafamostat Mesylate) and its Derivatives in Calu-3 Cells
| Compound | Assay Type | Concentration with No Observed Cytotoxicity | Reference |
| Nafamostat Mesylate | Not specified | No cytotoxicity at concentrations effective against influenza virus | [5] |
| Nafamostat Derivatives | MTS Assay | Up to 1 µM | [4] |
Table 3: Comparative Inhibitory Activity of this compound (as a metabolite of Camostat) and Related Compounds
| Compound | Target/Assay | Inhibitory Concentration (IC50 / EC50) | Reference |
| FOY-251 (GBPA) | Recombinant TMPRSS2 | 33.3 nM (IC50) | [6] |
| FOY-251 (GBPA) | SARS-CoV-2 Pseudotype Entry in Calu-3 | 178 nM (EC50) | [7][8] |
| Nafamostat | Recombinant TMPRSS2 | 0.27 nM (IC50) | [6] |
| Camostat | Recombinant TMPRSS2 | 6.2 nM (IC50) | [6] |
Note: FOY-251 is also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) and is the active metabolite of Camostat mesylate.[6][7] While structurally related to the active form of nafamostat, their potencies can differ.
Signaling Pathway and Mechanism of Action
This compound (Nafamostat Mesylate) acts as a crucial inhibitor of the host-cell protease TMPRSS2, which is essential for the priming of the SARS-CoV-2 spike (S) protein. This priming step is a prerequisite for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. By blocking TMPRSS2 activity, nafamostat effectively prevents viral entry.
Figure 1. Mechanism of this compound (Nafamostat) in inhibiting SARS-CoV-2 entry into Calu-3 cells.
Experimental Protocols
Protocol 1: Calu-3 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining Calu-3 cells to ensure they are suitable for subsequent experimentation.
Materials:
-
Calu-3 cells (e.g., ATCC HTB-55)
-
Eagle's Minimum Essential Medium (EMEM) or Minimum Essential Medium (MEM)[9][10]
-
Fetal Bovine Serum (FBS), heat-inactivated[9]
-
L-Glutamine[9]
-
HEPES[9]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Complete Growth Medium:
-
EMEM supplemented with 10% FBS, 2 mM L-Glutamine, 10 mM HEPES, and 1% Penicillin-Streptomycin.[9]
Procedure:
-
Thawing: Rapidly thaw a cryovial of Calu-3 cells in a 37°C water bath.[9] Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Seeding: Transfer the thawed cells into a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 300 x g for 3-5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[10][11][12]
-
Medium Renewal: Replace the culture medium every 2-3 days.[10][12]
-
Passaging: When cells reach 80-85% confluency, wash the cell monolayer with sterile PBS.[9] Add 1-2 mL of pre-warmed Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.[10]
-
Neutralization and Subculturing: Add 4-6 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension. Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[10][12]
Figure 2. Workflow for routine culture and passaging of Calu-3 cells.
Protocol 2: Antiviral Efficacy Assay (SARS-CoV-2)
This protocol describes a general method to determine the EC50 of this compound against SARS-CoV-2 in Calu-3 cells.
Materials:
-
Calu-3 cells cultured in 96-well plates
-
SARS-CoV-2 viral stock of known titer
-
This compound (Nafamostat Mesylate) stock solution
-
Assay medium (e.g., MEM with 2% FBS and antibiotics)
-
Reagents for viral quantification (e.g., RT-qPCR reagents or antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A typical concentration range could be from 0.1 nM to 1000 nM.[4]
-
Pre-treatment: Remove the growth medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.[8][13]
-
Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1.[8][13] Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
-
Incubation: Incubate the infected plates for a designated period (e.g., 24-72 hours) at 37°C.
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform RT-qPCR to quantify viral genome copies.
-
Plaque Assay: Collect the supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6) to determine the viral titer.
-
Immunofluorescence: Fix and permeabilize the cells in the 96-well plate. Stain for a viral antigen (e.g., Nucleocapsid protein) and image using a high-content imager.[13]
-
-
Data Analysis: Normalize the viral replication in the this compound-treated wells to the virus-only control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.
Figure 3. Experimental workflow for determining the antiviral efficacy of this compound.
Protocol 3: Cytotoxicity Assay (e.g., MTT or LDH Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[14]
Materials:
-
Calu-3 cells cultured in 96-well plates
-
This compound (Nafamostat Mesylate) stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) assay kit[14]
-
DMSO (for MTT assay)[14]
Procedure (MTT Assay):
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium, covering the same concentration range as the antiviral assay and higher. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and an untreated control.[14]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Conclusion
This compound (nafamostat mesylate) is a highly potent inhibitor of SARS-CoV-2 entry in Calu-3 cells, with an effective concentration in the low nanomolar range. Its mechanism of action, targeting the host protease TMPRSS2, makes it a valuable tool for studying viral entry and a promising candidate for antiviral therapy. The protocols provided herein offer a framework for researchers to effectively culture Calu-3 cells and to reliably assess the antiviral efficacy and cytotoxicity of this compound and related compounds. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data in the field of virology and drug development.
References
- 1. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elabscience.com [elabscience.com]
- 11. editxor.com [editxor.com]
- 12. Calu-3 Cells and Their Impact on Lung Cancer Studies [cytion.com]
- 13. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Foy 251 (Camostat Mesylate) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as camostat (B1201512) mesylate, is a synthetic serine protease inhibitor. It is a prodrug that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), particularly in the presence of serum.[1] Camostat mesylate has been shown to inhibit various proteases, including trypsin and the transmembrane protease serine 2 (TMPRSS2).[1][2][3][4] This inhibitory activity makes it a valuable tool for studying biological processes involving these enzymes, such as viral entry into host cells.[2][3] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro experiments, and a diagram of its mechanism of action.
Data Presentation: Solubility of this compound (Camostat Mesylate)
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of camostat mesylate in common laboratory solvents. It is recommended to prepare high-concentration stock solutions in DMSO.[1]
| Solvent | Maximum Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ~25 mg/mL[5] | ~50 mM | A 100 mM stock solution in DMSO is commonly used.[1] |
| Water | ~50 mg/mL[6] | ~100 mM | Soluble up to 50 mM.[1] |
| Dimethyl formamide | ~25 mg/mL[5] | ~50 mM |
Note: The molecular weight of Camostat Mesylate (C₂₀H₂₂N₄O₅ · CH₄O₃S) is 494.5 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of this compound (Camostat Mesylate) Stock Solution
-
Reagent Preparation : Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[1]
-
Stock Solution Concentration : A common stock solution concentration is 100 mM.[1]
-
Procedure :
-
To prepare a 100 mM stock solution, dissolve 49.45 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)
This protocol provides a standard method to determine the concentration of this compound that inhibits a biological process by 50% (IC₅₀).
-
Cell Seeding :
-
Culture the desired adherent cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO₂.[1]
-
-
Compound Preparation and Treatment :
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in culture medium. For example, create concentrations ranging from 200 µM down to approximately 10 nM.[1]
-
It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation : Incubate the plate for a duration relevant to the specific assay (e.g., 24-72 hours).
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Important Consideration : Camostat mesylate is rapidly hydrolyzed to its active metabolite, GBPA (FOY-251), in the presence of serum, with a half-life of about 2 hours in fetal calf serum (FCS).[1] This conversion should be considered when designing and interpreting experiments.
Visualizations
Signaling Pathway of this compound in Inhibiting Viral Entry
Caption: Mechanism of this compound in blocking viral entry.
Experimental Workflow for Determining IC₅₀
Caption: Workflow for IC₅₀ determination using an MTT assay.
References
Foy 251 experimental design for enzyme kinetics
Application Note: Foy-251
Experimental Design for Characterizing the Enzyme Kinetics of a Novel Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foy-251 is a novel synthetic molecule currently under investigation for its potential as a therapeutic agent. Preliminary screenings have suggested that Foy-251 may act as a potent inhibitor of a key serine protease involved in the "Foy-Cascade," a critical signaling pathway implicated in inflammatory responses. This document provides detailed experimental protocols for characterizing the enzyme kinetics of Foy-251, including the determination of its inhibitory potency (IC50), mechanism of action, and the inhibition constant (Ki). The following protocols are designed to provide a robust framework for assessing the interaction of Foy-251 with its target enzyme, "Foy-Protease 1" (FP1).
Data Presentation
Table 1: Inhibitory Potency of Foy-251 against Foy-Protease 1
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| Foy-251 | Foy-Protease 1 | 75.3 ± 5.2 | 1.1 ± 0.1 |
| Control Inhibitor | Foy-Protease 1 | 15.8 ± 1.9 | 1.0 ± 0.05 |
Table 2: Kinetic Parameters of Foy-Protease 1 in the Presence of Foy-251
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 nM (No Inhibitor) | 150.2 ± 10.5 | 1000 ± 50 |
| 50 nM Foy-251 | 298.5 ± 21.3 | 1010 ± 65 |
| 100 nM Foy-251 | 445.1 ± 30.8 | 995 ± 58 |
Table 3: Determination of Inhibition Constant (Ki) for Foy-251
| Parameter | Value |
| Ki (nM) | 49.8 |
| Mechanism of Inhibition | Competitive |
Experimental Protocols
IC50 Determination of Foy-251
Objective: To determine the concentration of Foy-251 required to inhibit 50% of Foy-Protease 1 activity.
Materials:
-
Foy-Protease 1 (FP1) enzyme
-
Foy-251 stock solution (10 mM in DMSO)
-
FP1 Substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
384-well black assay plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a serial dilution of Foy-251 in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Add 5 µL of the diluted Foy-251 or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of FP1 enzyme solution (at a final concentration of, for example, 1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow Foy-251 to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FP1 substrate (at a concentration equal to its Km value).
-
Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each Foy-251 concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the V₀ against the logarithm of the Foy-251 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action (MOA) Studies
Objective: To determine the mode of inhibition of Foy-251 (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as in section 2.1.
Protocol:
-
Prepare a matrix of experiments with varying concentrations of both the FP1 substrate and Foy-251.
-
For each concentration of Foy-251 (including a no-inhibitor control), perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of substrate concentrations.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each concentration of Foy-251.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Based on the pattern of the lines, the mechanism of inhibition can be determined.
Determination of the Inhibition Constant (Ki)
Objective: To quantify the binding affinity of Foy-251 to Foy-Protease 1.
Materials:
-
Same as in section 2.1.
Protocol:
-
The data from the MOA study (Section 2.2) is used to calculate the Ki.
-
The calculation of Ki depends on the mechanism of inhibition determined. For competitive inhibition, the Cheng-Prusoff equation can be used:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
-
Alternatively, for competitive inhibition, the Ki can be determined from the slopes of the Lineweaver-Burk plots.
Visualizations
Caption: Experimental workflow for kinetic characterization of Foy-251.
Caption: Proposed mechanism of Foy-251 in the Foy-Cascade pathway.
Application Notes and Protocols: Titrating Foy 251 for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate.[1][2] Camostat mesylate is a prodrug that is rapidly converted to this compound in the body.[1][3] this compound exhibits inhibitory activity against various serine proteases, with significant focus on Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various viruses, including SARS-CoV-2.[2][3][4] Determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of this compound's potency. This document provides detailed protocols for the titration of this compound to determine its IC50 value against a target serine protease, using both enzymatic and cell-based assays.
Mechanism of Action
This compound functions as a competitive and covalent inhibitor of trypsin-like serine proteases.[2] The mechanism involves the guanidinium (B1211019) group of this compound binding to the S1 pocket of the protease, which is stabilized by interactions with residues such as Asp 435 in TMPRSS2.[5] This is followed by the formation of a covalent bond with the serine residue (e.g., Serine-441 in TMPRSS2) in the catalytic triad (B1167595) of the protease's active site, leading to its inactivation.[2]
Data Presentation
The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Below is a summary of reported IC50 values for this compound against TMPRSS2.
| Assay Type | Target | Substrate | IC50 (nM) | Reference(s) |
| Enzymatic Assay | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-MCA | 70.3 | [6][7] |
| Enzymatic Assay | Recombinant TMPRSS2 | Fluorogenic Peptide | 33.3 | [1][8][9] |
| Cell-Based Assay (Viral Entry) | TMPRSS2 (in Calu-3 cells) | VSV Pseudotypes (SARS-CoV-2 S) | 178 | [6][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving TMPRSS2 in viral entry and the general experimental workflow for IC50 determination.
Caption: TMPRSS2-mediated viral entry and its inhibition by this compound.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for IC50 Determination
This protocol describes the determination of this compound's IC50 against recombinant TMPRSS2 using a fluorogenic substrate.
Materials:
-
Recombinant human TMPRSS2
-
This compound (stock solution in DMSO)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-MCA (t-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
DMSO (for serial dilutions)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMSO to create a range of concentrations for the titration curve. A common starting range is from 10 µM down to the low nM range.
-
Prepare working solutions of recombinant TMPRSS2 and Boc-Gln-Ala-Arg-MCA in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for the no-inhibitor control)
-
Recombinant TMPRSS2 enzyme solution
-
-
Include control wells:
-
No-inhibitor control: Contains enzyme and substrate but no this compound (only DMSO).
-
No-enzyme control: Contains substrate but no enzyme.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
-
Initiate Reaction:
-
Add the Boc-Gln-Ala-Arg-MCA substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
For each this compound concentration, determine the initial reaction velocity (rate of fluorescence increase).
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[6]
-
Protocol 2: Cell-Based Viral Entry Assay for IC50 Determination
This protocol outlines a method to determine the IC50 of this compound in inhibiting viral entry into host cells, which is dependent on TMPRSS2 activity.
Materials:
-
Calu-3 cells (or other suitable cell line expressing TMPRSS2)
-
Vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein and expressing a reporter gene (e.g., Luciferase or GFP).
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
96-well cell culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a no-inhibitor control (medium with DMSO).
-
Pre-incubate the cells with the compound for a specific time (e.g., 1-2 hours) at 37°C.[6]
-
-
Viral Infection:
-
Add the VSV pseudotyped particles to each well at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 18-24 hours).
-
-
Reporter Gene Measurement:
-
If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader capable of fluorescence measurement.
-
-
Data Analysis:
-
Normalize the reporter signal for each this compound concentration to the no-inhibitor control.
-
Plot the percentage of inhibition of viral entry against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]
-
Conclusion
The provided protocols offer robust methods for determining the IC50 of this compound against serine proteases like TMPRSS2. The choice between an enzymatic and a cell-based assay will depend on the specific research question. The enzymatic assay provides a direct measure of the inhibitor's effect on the purified enzyme, while the cell-based assay offers insights into the inhibitor's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. Accurate IC50 determination is fundamental for the preclinical evaluation and development of this compound as a potential therapeutic agent.
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Cell-Based Assays Using Foy 251 (GBPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesilate.[1][2] It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cell surface protease crucial for the entry of various viruses, including SARS-CoV-2, into host cells.[1][2][3] By inhibiting TMPRSS2, this compound effectively blocks the priming of the viral spike (S) protein, a necessary step for viral and host membrane fusion.[4][5] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its antiviral efficacy and cytotoxic profile.
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases like TMPRSS2.[2] The inhibition occurs through a two-step process involving reversible binding to the active site of the enzyme, followed by the formation of a more stable covalent complex.[1][2][5] This inhibition of TMPRSS2-mediated cleavage of the viral S protein prevents viral entry into the host cell.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various assays.
Table 1: Biochemical and Cell-Based Assay Data for this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50 | 70.3 nM | [1] |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50 | 33.3 nM | [4] |
| SARS-CoV-2 Pseudovirus Entry Assay | SARS-CoV-2 S protein | Calu-3 | EC50 | 178 nM | [1][2][6] |
| SARS-CoV-2 Infection Assay | Authentic SARS-CoV-2 | Calu-3 | - | Comparable inhibition to Camostat | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes how to assess the inhibitory effect of this compound on SARS-CoV-2 spike protein-mediated entry into host cells using a pseudovirus system.
Materials:
-
Calu-3 cells (human lung epithelial cells)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles (encoding a reporter gene like luciferase or GFP)
-
This compound (GBPA)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Calu-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed Calu-3 cells into a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the culture medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with the compound for 2 hours at 37°C.[1]
-
-
Pseudovirus Infection:
-
Thaw the SARS-CoV-2 pseudovirus stock on ice.
-
Dilute the pseudovirus in culture medium to a predetermined titer that results in a robust reporter signal.
-
Add 100 µL of the diluted pseudovirus to each well containing the cells and this compound.
-
Incubate for 48 hours at 37°C.
-
-
Quantification of Viral Entry:
-
If using a luciferase reporter, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Normalize the reporter signal of the this compound-treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is to assess the potential cytotoxic effects of this compound on Calu-3 cells.
Materials:
-
Calu-3 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound (GBPA)
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to use the same concentration range as in the viral entry assay.
-
Add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the same duration as the pseudovirus infection assay (e.g., 48 hours).
-
-
Measurement of Cell Viability:
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal of the this compound-treated wells to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) if a significant reduction in viability is observed.
-
Visualizations
Caption: this compound inhibits TMPRSS2, blocking SARS-CoV-2 entry.
Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.
Caption: Workflow for the cell viability assay.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of Foy 251 in Precision-Cut Lung Slices (PCLS)
Audience: Researchers, scientists, and drug development professionals in the fields of pulmonology, fibrosis research, and pharmacology.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic lung diseases are characterized by the excessive deposition of extracellular matrix (ECM), leading to progressive scarring of lung tissue and irreversible decline in lung function.[1][2] The pathogenesis of lung fibrosis is complex, involving dysregulated wound healing processes and an imbalance between proteases and their inhibitors.[3][4] Recent evidence points to the involvement of serine proteases in the fibrotic cascade. Specifically, Transmembrane Serine Protease 2 (TMPRSS2) has been found to be upregulated in the lungs of IPF patients and is co-expressed in fibroblasts, suggesting a role in fibrotic processes.[5][6][7]
Foy 251, the active metabolite of Camostat mesylate, is a potent inhibitor of serine proteases, including TMPRSS2.[8][9] While extensively studied for its antiviral properties by preventing TMPRSS2-mediated viral entry, its potential as an anti-fibrotic agent is an emerging area of interest.[9][10] Camostat mesylate has demonstrated anti-fibrotic effects in other organs, such as the pancreas, by inhibiting inflammatory and fibrotic cells.[11]
Precision-Cut Lung Slices (PCLS) have emerged as a robust ex vivo model for studying lung diseases.[12][13] This model preserves the complex three-dimensional architecture and cellular diversity of the native lung, offering a physiologically relevant environment to study disease mechanisms and evaluate therapeutic candidates.[14][15] This application note provides a detailed protocol for utilizing PCLS to investigate the anti-fibrotic efficacy of this compound in a controlled, ex vivo setting.
Principle of the Application
This protocol describes the use of a PCLS model to assess the anti-fibrotic effects of this compound. Fibrosis is induced in the PCLS using a pro-fibrotic cocktail, which typically includes transforming growth factor-beta 1 (TGF-β1) and other mediators to stimulate myofibroblast differentiation and ECM deposition.[9][10] The PCLS are then treated with varying concentrations of this compound to evaluate its ability to attenuate or reverse the fibrotic phenotype. Endpoints for assessing the anti-fibrotic effects include the analysis of key fibrotic markers such as collagen deposition and α-smooth muscle actin (α-SMA) expression.
Materials and Reagents
-
Human or rodent lungs
-
Low-melting-point agarose (B213101)
-
Vibrating microtome (Vibratome)
-
Culture medium (e.g., DMEM/F-12) supplemented with penicillin, streptomycin, and fetal bovine serum (FBS)
-
This compound (active metabolite of Camostat mesylate)
-
Pro-fibrotic cocktail (e.g., TGF-β1, PDGF, LPA)
-
Reagents for tissue fixation (e.g., 4% paraformaldehyde)
-
Reagents for histological staining (e.g., Picro Sirius Red, Masson's Trichrome)
-
Antibodies for immunofluorescence/immunohistochemistry (e.g., anti-α-SMA, anti-Collagen I)
-
Reagents for protein extraction and analysis (e.g., RIPA buffer, BCA protein assay kit, antibodies for Western blotting)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
-
Lung Inflation: Perfuse the lungs via the trachea with a sterile, low-melting-point agarose solution (e.g., 2% in culture medium) at 37°C.
-
Solidification: Place the inflated lungs on ice for approximately 30 minutes to allow the agarose to solidify.
-
Tissue Coring and Slicing: Isolate the lung lobes and use a tissue corer to obtain cylindrical sections. Slice the tissue cores into thin sections (typically 200-300 µm) using a vibrating microtome in a bath of ice-cold buffer.
-
Washing and Recovery: Transfer the PCLS to 6-well plates containing pre-warmed culture medium. Wash the slices several times to remove debris and allow them to recover in a humidified incubator at 37°C and 5% CO2 for at least 2 hours.
Induction of Fibrosis and Treatment with this compound
-
Baseline Culture: Culture the PCLS in fresh medium for 24 hours to establish a baseline.
-
Fibrosis Induction: Replace the medium with fresh medium containing a pro-fibrotic cocktail (e.g., 5 ng/mL TGF-β1). Include a vehicle control group (medium without the fibrotic cocktail).
-
This compound Treatment: Concurrently with the fibrotic induction, treat the PCLS with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control for the this compound treatment.
-
Incubation: Incubate the PCLS for a defined period, typically 48-72 hours, to allow for the development of the fibrotic phenotype and to assess the effect of the treatment.
-
Sample Collection: At the end of the incubation period, collect the PCLS and culture supernatants for downstream analysis.
Assessment of Anti-Fibrotic Effects
-
Histology: Fix the PCLS in 4% paraformaldehyde and embed in paraffin. Section the embedded tissue and perform histological staining with Picro Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition.
-
Immunofluorescence/Immunohistochemistry: Stain the PCLS sections with antibodies against key fibrotic markers such as α-SMA (a marker of myofibroblast differentiation) and Collagen Type I.
-
Western Blotting: Homogenize the PCLS in RIPA buffer to extract total protein. Perform Western blotting to quantify the expression levels of α-SMA, Collagen I, and other relevant fibrotic proteins.
-
Quantitative PCR (qPCR): Extract total RNA from the PCLS and perform reverse transcription followed by qPCR to analyze the gene expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF.
Data Presentation
Table 1: Effect of this compound on Fibrotic Marker Gene Expression in PCLS
| Treatment Group | ACTA2 (Fold Change) | COL1A1 (Fold Change) | CTGF (Fold Change) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| Fibrotic Cocktail | 5.2 ± 0.6 | 6.8 ± 0.9 | 4.5 ± 0.5 |
| Fibrotic Cocktail + this compound (1 µM) | 4.1 ± 0.5 | 5.5 ± 0.7 | 3.6 ± 0.4 |
| Fibrotic Cocktail + this compound (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| Fibrotic Cocktail + this compound (50 µM) | 1.3 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.2 |
Table 2: Quantification of Collagen Deposition and α-SMA Positive Area in PCLS
| Treatment Group | Collagen Area (% of total) | α-SMA Positive Area (%) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Fibrotic Cocktail | 15.8 ± 2.1 | 12.3 ± 1.8 |
| Fibrotic Cocktail + this compound (1 µM) | 12.5 ± 1.9 | 9.8 ± 1.5 |
| Fibrotic Cocktail + this compound (10 µM) | 7.3 ± 1.2 | 5.6 ± 0.9 |
| Fibrotic Cocktail + this compound (50 µM) | 3.5 ± 0.8 | 2.1 ± 0.5 |
Visualizations
References
- 1. Evaluation of Proteasome Inhibitors in the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Proteasome Inhibitors in the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Proteases and Antiproteases for Immune Regulation and Potential Therapeutic Application in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinases and proteinase inhibitors during the development of pulmonary fibrosis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of ACE2 and TMPRSS2 by particulate matter and idiopathic pulmonary fibrosis: a potential role in severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of ACE2 and TMPRSS2 by particulate matter and idiopathic pulmonary fibrosis: a potential role in severe COVID-19 - ProQuest [proquest.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease inhibitor Camostat Mesyalte blocks wild type SARS-CoV-2 and D614G viral entry in human engineered miniature lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Serine Proteases and Antiproteases in the Cystic Fibrosis Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sputum trypsin-like protease activity relates to clinical outcome in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human airway trypsin-like protease exerts potent, antifibrotic action in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Foy 251 (GBPA) Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, also known as Guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesilate. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme involved in the entry of various viruses, including SARS-CoV-2, into host cells.[1][2][3] this compound exerts its inhibitory effect through a two-stage mechanism involving initial reversible binding to the enzyme's active site, followed by the formation of a stable, covalent bond with the catalytic serine-441 residue.[1] This application note provides detailed protocols for the proper storage, handling, and application of this compound solutions in a research setting.
Data Presentation
This compound Solution Stability
| Storage Condition | Solvent | Concentration | Duration | Source |
| -20°C | DMSO | Stock Solution | 1 month | [4][5] |
| -80°C | DMSO | Stock Solution | 6 months - 1 year | [4][5][6] |
Solubility of this compound
| Solvent | Approximate Solubility | Source |
| DMSO | ~3 mg/mL | [7] |
| DMSO | 82 mg/mL (in fresh, anhydrous DMSO) | [5] |
| Dimethyl formamide | ~2 mg/mL | [7] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, dissolve 40.94 mg of this compound in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
Protocol 2: Storage of this compound Stock Solution
Short-term Storage (up to 1 month):
Long-term Storage (up to 1 year):
-
For long-term storage, place the aliquoted this compound stock solution at -80°C.[5]
General Recommendations:
-
Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Avoid repeated freeze-thaw cycles as this may lead to degradation of the compound. It is best practice to discard any unused portion of a thawed aliquot.
Protocol 3: Handling of this compound Solution
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of Working Solutions:
-
Immediately before use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiments. Do not store diluted working solutions for later use.
Visualizations
Caption: Mechanism of TMPRSS2 inhibition by this compound.
Caption: Recommended experimental workflow for using this compound solution.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FOY-251 mesylate|71079-09-9|COA [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Foy 251 Assays
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Foy 251, particularly the lack of inhibition in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug Camostat mesylate.[1][2] Camostat is rapidly converted to this compound by esterases in physiological fluids.[2] this compound is a potent inhibitor of serine proteases, such as TMPRSS2.[1] Its mechanism involves a two-stage process: it first reversibly binds to the active site of the enzyme, and then forms a more stable, reversible covalent bond with the key serine residue in the catalytic site, thereby blocking its activity.[1][3][4]
Q2: I am not observing any inhibition with this compound in my assay. What are the most common causes?
Several factors could lead to a lack of observed inhibition. The most common issues include:
-
Incorrect Inhibitor Choice for the Assay Type: Using the prodrug Camostat mesylate in a cell-free biochemical assay that lacks the necessary esterases for its conversion to the active this compound.
-
Reagent Integrity: Degradation of this compound due to improper storage or handling.
-
Assay Conditions: Sub-optimal buffer pH, inappropriate enzyme or substrate concentrations, or insufficient incubation time.
-
Target Specificity: The protease in your assay may not be a target of this compound.
-
Readout Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching).
Q3: What is the difference between Camostat mesylate and this compound, and which one should I use?
Camostat mesylate is a prodrug that is inactive until it is metabolized into this compound, the active inhibitor.[1][2]
-
For cell-based assays (with serum or active cellular esterases), using Camostat mesylate is common, as it will be converted to this compound by the cells or serum components.[5]
-
For biochemical (cell-free) assays , it is crucial to use this compound directly, as the esterases required to activate Camostat are not present.
Q4: What are the known target proteases for this compound?
This compound is known to inhibit trypsin-like serine proteases. Its most prominently studied target is Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the cellular entry of viruses like SARS-CoV-2.[6][7] It has also been reported to show activity against trypsin, thrombin, and plasma kallikrein.[6]
Q5: What are the typical inhibitory concentrations (IC50/EC50) for this compound?
The inhibitory potency of this compound is dependent on the target and the assay system. Against recombinant TMPRSS2 in a biochemical assay, the IC50 is approximately 33.3 nM.[6][8] In cell-based assays measuring the inhibition of SARS-CoV-2 pseudotyped particle entry in Calu-3 cells, the EC50 has been reported to be around 178 nM.[1][8]
Troubleshooting Guide: No Inhibition Observed
Section 1: Compound and Reagent Integrity
Q: How can I verify that my this compound is active and correctly prepared?
-
Check Storage Conditions: this compound is stable for at least four years when stored correctly.[8] Ensure it has been stored as per the manufacturer's instructions, typically as a solid at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
-
Ensure Proper Solubilization: Confirm that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Precipitates can drastically lower the effective concentration.
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from a validated stock solution. The stability of highly diluted solutions in aqueous buffers can be limited.
Section 2: Assay Design and Experimental Setup
Q: My biochemical (cell-free) assay shows no inhibition. What experimental parameters should I investigate?
-
Confirm You Are Using this compound, Not Camostat: Camostat is a prodrug and requires enzymatic activation to this compound, a process absent in most cell-free systems.[2] For biochemical assays, you must use this compound directly.
-
Enzyme and Substrate Concentrations: Very high substrate concentrations can outcompete the inhibitor, shifting the apparent IC50. Try reducing the substrate concentration, ideally to at or below the Michaelis constant (Km).
-
Incubation Time: The covalent inhibition by this compound is a time-dependent process.[1][3] Ensure you are pre-incubating the enzyme with this compound for a sufficient period (e.g., 30-60 minutes) before adding the substrate to allow for the covalent bond to form.
-
Buffer Conditions: Enzyme activity and inhibitor binding can be sensitive to pH and ionic strength. Verify that your assay buffer conditions are optimal for the target protease.
Q: Why might my cell-based assay not show inhibition?
-
Target Expression: Confirm that your chosen cell line expresses the target protease (e.g., TMPRSS2) at sufficient levels.
-
Metabolic Instability: While this compound is the active form, it is eventually metabolized to the inactive guanidinobenzoic acid (GBA).[1] In long-term assays (e.g., >24 hours), the compound may be cleared, reducing its effective concentration.
-
Pre-incubation Time: Allow for sufficient pre-incubation time with the cells before the addition of the substrate or virus to ensure the inhibitor has engaged with its target. A pre-incubation of 1-2 hours is common.[5]
-
Serum Interactions: If using Camostat, its conversion to this compound is rapid in the presence of serum.[5] If your media lacks serum, this conversion may be less efficient, potentially reducing the inhibitory effect.
Section 3: Data Interpretation and Controls
Q: The inhibition I observe is much weaker than the literature values suggest. What could be the reason?
-
Review Comparative Potency: this compound is approximately 5-fold less potent against recombinant TMPRSS2 than its parent prodrug, Camostat, in direct biochemical assays.[6] Ensure your expectations align with the correct compound. Refer to the data table below for expected values.
-
Run a Positive Control: Include a known, potent inhibitor of your target protease (e.g., Nafamostat for TMPRSS2) to confirm that the assay system is capable of detecting inhibition.[6]
-
Check for Readout Interference: At high concentrations, some compounds can interfere with assay signals. To check for fluorescence quenching, run a control experiment with the fluorescent product (e.g., AMC) and the inhibitor, but without the enzyme.[6][9]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and related compounds against TMPRSS2.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference(s) |
| This compound (GBPA) | TMPRSS2 | Biochemical (cell-free) | 33.3 nM | [6][8] |
| This compound (GBPA) | SARS-CoV-2 Entry | Cell-based (Calu-3) | 178 nM | [1][8] |
| Camostat | TMPRSS2 | Biochemical (cell-free) | 6.2 nM | [6] |
| Nafamostat | TMPRSS2 | Biochemical (cell-free) | 0.27 nM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming (to 37°C) or sonication can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Fluorogenic Biochemical Assay for TMPRSS2 Inhibition
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Reagent Preparation:
-
Dilute recombinant human TMPRSS2 enzyme to its final working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute it further into the assay buffer. Include a "vehicle only" (DMSO) control.
-
Dilute a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) to its final working concentration in the assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted TMPRSS2 enzyme solution to all wells.
-
-
Inhibitor Pre-incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at 37°C for 30-60 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Visualizations
Signaling and Inhibition Pathway
Caption: Mechanism of this compound inhibition of TMPRSS2-mediated viral entry.
Experimental Workflow for Inhibition Assay
Caption: Standard workflow for a biochemical protease inhibition assay.
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting lack of this compound inhibition.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Foy 251 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Foy 251.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor, Camostat mesylate.[1][2] Camostat mesylate is a prodrug that is rapidly converted to this compound in physiological fluids.[1][3] The primary mechanism of action of this compound is the inhibition of serine proteases, most notably the Transmembrane Protease, Serine 2 (TMPRSS2).[4][5] It acts as a reversible covalent inhibitor of TMPRSS2.[1][6] This inhibition is critical in preventing the entry of certain viruses, such as SARS-CoV-2, into host cells by blocking the proteolytic processing of the viral spike protein required for membrane fusion.[1][5][6]
Q2: What are the typical experimental concentrations for this compound?
The optimal concentration of this compound is experiment-dependent. However, based on published data, a general starting point can be determined. For enzymatic assays, the half-maximal inhibitory concentration (IC50) against recombinant TMPRSS2 is approximately 33.3 nM.[4][7] For cell-based assays, such as inhibiting SARS-CoV-2 entry in Calu-3 lung cells, the half-maximal effective concentration (EC50) is reported to be around 178 nM.[1][4] To achieve a significant reduction in viral titers in infected Calu-3 cells, concentrations ranging from 1 to 10 µM have been used.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the stability of this compound in storage and in experimental conditions?
When stored properly, this compound is a stable compound with a shelf life of at least 4 years.[4] In experimental conditions, particularly in the presence of serum, the prodrug Camostat mesylate is rapidly converted to this compound.[8] The terminal elimination half-life of this compound in plasma is relatively short, estimated to be about 0.6 hours.[1][3] For in vitro experiments, it is crucial to consider this rapid conversion if you are starting with the prodrug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 10 nM to 10 µM) to identify the effective range. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. | |
| Presence of High Serum Concentration: High concentrations of serum proteins may bind to this compound, reducing its effective concentration. | If possible, reduce the serum concentration in your cell culture medium during the treatment period. Alternatively, increase the concentration of this compound to compensate for serum binding. | |
| High cellular toxicity observed. | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| Contamination of Stock Solution: The this compound stock solution may be contaminated. | Prepare a fresh stock solution from a reliable source and filter-sterilize it before use. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect the experimental outcome. | Standardize your cell culture and experimental protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Incomplete Conversion of Prodrug: If using Camostat mesylate, the conversion to this compound may be incomplete or variable. | Consider using this compound directly for in vitro experiments to eliminate variability from the conversion step. If using Camostat mesylate, ensure sufficient pre-incubation time in the presence of serum to allow for complete conversion.[8] |
Data Presentation
Table 1: Inhibitory and Effective Concentrations of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 (TMPRSS2 Inhibition) | 33.3 nM | Recombinant TMPRSS2 enzymatic assay | [4][7] |
| EC50 (SARS-CoV-2 Entry Inhibition) | 178 nM | SARS-CoV-2 pseudotyped particles in Calu-3 cells | [1][4] |
| Effective Concentration Range (Viral Titer Reduction) | 1 - 10 µM | SARS-CoV-2 infected Calu-3 cells | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Recombinant TMPRSS2
-
Reagents and Materials:
-
Recombinant human TMPRSS2 enzyme
-
Fluorogenic peptide substrate for TMPRSS2
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 1 µM).
-
Add a fixed concentration of recombinant TMPRSS2 to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Determination of EC50 of this compound for Inhibition of SARS-CoV-2 Pseudoparticle Entry
-
Reagents and Materials:
-
Calu-3 cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 spike-pseudotyped viral particles (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent or fluorescence microscope/flow cytometer
-
-
Procedure:
-
Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final concentrations should span a range appropriate to determine the EC50 (e.g., 1 nM to 10 µM).
-
Pre-treat the cells with the serially diluted this compound or vehicle control for 1-2 hours.
-
Infect the cells with the SARS-CoV-2 pseudoparticles at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected cells for 48-72 hours.
-
Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a plate reader. For GFP, measure fluorescence using a microscope or flow cytometer.
-
Calculate the percentage of inhibition of viral entry relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.
Caption: Workflow for determining the EC50 of this compound.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foy 251 degradation in cell culture media
Welcome to the technical support center for Foy 251 (GBPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Camostat (B1201512) mesylate?
A1: this compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the pharmacologically active metabolite of Camostat mesylate.[1] Camostat mesylate is a prodrug that is rapidly converted into this compound by carboxylesterases present in blood and cell culture media containing serum.[1][2] In many experimental settings, the observed activity of Camostat mesylate is actually due to this compound.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent serine protease inhibitor.[5] It functions by targeting the active site of serine proteases, such as TMPRSS2. The inhibition mechanism involves a two-stage process: an initial reversible binding to the enzyme's active site, followed by the formation of a stable, reversible covalent bond with the key serine residue (e.g., Ser441 in TMPRSS2).[6][7] This covalent modification blocks the enzyme's catalytic activity.[8]
Q3: How stable is this compound in cell culture media?
A3: this compound is relatively unstable in physiological solutions and its stability can be influenced by temperature, pH, and the presence of enzymes in the media. When using its prodrug, Camostat mesylate, in standard cell culture conditions with Fetal Calf Serum (FCS), Camostat mesylate has a half-life of approximately 2 hours, as it is converted to this compound.[9] this compound itself is further metabolized to the inactive compound 4-guanidinobenzoic acid (GBA).[1][7] In vivo, the terminal elimination half-life of Foy-251 is estimated to be about 0.6 to 1 hour.[5][6]
Q4: What are the main degradation products of this compound?
A4: The primary metabolite and degradation product of this compound (GBPA) is 4-guanidinobenzoic acid (GBA).[1] GBA is considered inactive as it shows minimal to no inhibitory activity against serine proteases like TMPRSS2.[1][7]
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound, often supplied as a powder, should be stored according to the manufacturer's instructions, which is typically refrigerated. As a general practice for serine protease inhibitors, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Once diluted in aqueous cell culture media, the inhibitor should be used promptly due to its limited stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibitory activity | 1. Degradation of this compound: The compound may have degraded in the cell culture medium during a prolonged experiment. 2. Incomplete conversion from Camostat: If using the prodrug, the pre-incubation time may be insufficient for full conversion to active this compound. 3. Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Minimize the time the compound is in culture medium before and during the assay. Consider replenishing the compound for longer-term experiments. 2. When using Camostat mesylate, ensure a pre-incubation period of at least 2 hours in serum-containing media to allow for conversion to this compound.[3] 3. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Always store stocks at the recommended temperature. |
| High variability between experimental replicates | 1. Variable Enzyme Activity in Serum: Different batches or concentrations of serum (e.g., FCS) can have varying levels of esterase activity, leading to inconsistent conversion rates of Camostat to this compound. 2. pH shifts in media: Changes in the pH of the culture medium can affect the stability of the inhibitor.[10] | 1. Use a single, quality-controlled batch of serum for a set of experiments. Standardize the serum concentration and pre-incubation times. For highest consistency, consider using this compound directly. 2. Ensure the cell culture medium is properly buffered and that the CO2 level in the incubator is stable to maintain a consistent physiological pH.[10] |
| Unexpected cellular toxicity | 1. High Compound Concentration: The concentration of this compound or its solvent (e.g., DMSO) may be too high for the specific cell line being used. 2. Contamination: The stock solution or culture may be contaminated.[11] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). 2. Always use sterile techniques. Filter-sterilize stock solutions if necessary and regularly check cultures for signs of contamination.[11] |
Quantitative Data
Table 1: Half-life of Camostat Mesylate and its Metabolite this compound
| Compound | Condition | Half-life | Reference |
| Camostat Mesylate | In human plasma | < 1 minute | [12] |
| Camostat Mesylate | In cell culture media with FCS | ~ 2 hours | [9] |
| This compound (GBPA) | Post-intravenous infusion in humans | ~ 1 hour | [5] |
Table 2: Inhibitory Concentrations of Camostat Mesylate and this compound
| Compound | Target/Assay | Value (IC₅₀ / EC₅₀) | Reference |
| This compound (GBPA) | SARS-CoV-2 infection in Calu-3 cells | EC₅₀: 178 nM | [1][6] |
| Recombinant TMPRSS2 activity (Biochemical assay) | IC₅₀: 33.3 nM | [12] | |
| Recombinant TMPRSS2 activity (Biochemical assay) | IC₅₀: 70.3 nM | [3] | |
| Camostat Mesylate | SARS-CoV-2 infection in Calu-3 cells | EC₅₀: 107 nM | [3] |
| Recombinant TMPRSS2 activity (Biochemical assay) | IC₅₀: 6.2 nM | [12] | |
| Recombinant TMPRSS2 activity (Biochemical assay) | IC₅₀: 4.2 nM | [3] |
Key Experimental Protocols
Protocol 1: General Protocol for Cellular Pre-incubation with Inhibitor
This protocol is designed for assessing the inhibitory effect of this compound (or its prodrug Camostat mesylate) on processes such as viral entry.
-
Cell Seeding: Plate target cells (e.g., Calu-3) in a suitable format (e.g., 96-well plate) and allow them to adhere and reach the desired confluency.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound or Camostat mesylate in complete cell culture medium (containing serum) from a concentrated stock solution.
-
Pre-incubation: Remove the existing medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO-containing medium).
-
Incubation: Incubate the cells with the inhibitor for a set period. A 2-hour pre-incubation is commonly used to allow for the conversion of Camostat mesylate to this compound.[3]
-
Experimental Procedure: Proceed with the experiment (e.g., viral infection, addition of a substrate) in the continued presence of the inhibitor.[13]
-
Assay Readout: After the appropriate incubation time for the experiment, perform the final measurement (e.g., quantify viral load, measure fluorescence/luminescence).
Protocol 2: General Protocol for In Vitro TMPRSS2 Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on recombinant TMPRSS2 activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[12]
-
TMPRSS2 Enzyme: Dilute recombinant active TMPRSS2 protease in assay buffer to the desired final concentration.
-
Fluorogenic Substrate: Prepare a solution of a TMPRSS2-cleavable substrate, such as Boc-Gln-Ala-Arg-AMC.[14][15]
-
Inhibitor: Perform serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted inhibitor solutions to the wells of a black microplate.
-
Add the diluted TMPRSS2 enzyme solution to initiate the reaction between the enzyme and inhibitor.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15][16]
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[17]
-
Visualizations
Metabolic Pathway of Camostat Mesylate
Caption: Conversion of Camostat mesylate to its active and inactive metabolites.
Mechanism of TMPRSS2 Inhibition by this compound
Caption: Two-stage reversible covalent inhibition of TMPRSS2 by this compound.
General Experimental Workflow for Inhibitor Testing
Caption: Standard workflow for assessing this compound efficacy in cell-based assays.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Foy 251 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during experiments with Foy 251 (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid), the active metabolite of Camostat mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the pharmacologically active metabolite of the prodrug Camostat mesylate.[1][2] It functions as a potent inhibitor of serine proteases, with significant activity against Transmembrane Protease, Serine 2 (TMPRSS2).[3] Its mechanism of action is a two-stage process involving initial reversible binding to the enzyme's active site, followed by the formation of a covalent bond with the serine residue within the active site.[1][4] This reversible covalent inhibition is a key feature of its function.
Q2: What is the stability of this compound and how should it be stored?
Commercial suppliers indicate that this compound is stable for at least four years when stored properly.[3] For specific storage conditions, always refer to the manufacturer's instructions.
Q3: Why am I observing variability when using Camostat mesylate as a source of this compound in my experiments?
Camostat mesylate is rapidly converted to this compound by esterases present in biological systems, including cell culture media containing serum.[2] The rate and extent of this conversion can be a significant source of variability. Furthermore, this compound is itself metabolized to an inactive form, 4-guanidinobenzoic acid (GBA).[2] Inconsistent results can arise from differences in incubation times, serum concentrations, or the specific cell types used, all of which can affect the concentration of active this compound at any given time.
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50/EC50 Values
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of this compound according to the manufacturer's guidelines. Prepare fresh working solutions for each experiment. |
| Incomplete Conversion of Camostat Mesylate | If using Camostat mesylate, allow for a sufficient pre-incubation period to ensure its conversion to this compound. This time may need to be optimized for your specific experimental system (e.g., cell type, serum concentration). |
| Metabolism to Inactive GBA | Be aware that this compound is metabolized to the inactive GBA.[2] Consider time-course experiments to determine the optimal window for your assay. |
| Assay Conditions | The inhibitory activity of this compound can be influenced by pH, temperature, and buffer composition. Ensure these parameters are optimized and consistent across experiments. |
| Substrate Competition | In enzymatic assays, high concentrations of the substrate can compete with the inhibitor, leading to an apparent decrease in potency. Ensure the substrate concentration is appropriate for determining IC50 values. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Differences in cell density, passage number, and serum concentration can affect TMPRSS2 expression and esterase activity, leading to inconsistent results. Standardize cell culture protocols meticulously. |
| Inconsistent Incubation Times | Due to the dynamic conversion of Camostat to this compound and its subsequent metabolism, precise and consistent incubation times are critical for reproducible results. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. |
| Reagent Quality | Use high-quality reagents, including the enzyme, substrate, and this compound, from reputable sources. |
Experimental Protocols & Data
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various assays. The following table summarizes key quantitative data:
| Parameter | Value | Assay System | Reference |
| IC50 vs. TMPRSS2 | 33.3 nM | Recombinant TMPRSS2 enzymatic assay | [3][5] |
| EC50 vs. SARS-CoV-2 Pseudoparticle Entry | 178 nM | Calu-3 cells | [1][3] |
Key Experimental Methodologies
1. Recombinant TMPRSS2 Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of this compound on the TMPRSS2 enzyme.
-
Methodology:
-
Recombinant TMPRSS2 enzyme is incubated with varying concentrations of this compound.
-
A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC, is added.
-
Cleavage of the substrate by active TMPRSS2 releases a fluorescent signal (AMC).
-
The fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. SARS-CoV-2 Pseudoparticle Entry Assay:
-
Objective: To assess the ability of this compound to block viral entry into host cells.
-
Methodology:
-
Host cells expressing TMPRSS2 (e.g., Calu-3) are pre-incubated with different concentrations of this compound.
-
Pseudoparticles (e.g., lentiviral or vesicular stomatitis virus-based) expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase) are added to the cells.
-
After a defined incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).
-
A decrease in reporter signal indicates inhibition of viral entry. EC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of TMPRSS2-mediated viral entry.
Experimental Workflow for TMPRSS2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against TMPRSS2.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Foy 251
Disclaimer: Foy 251 is the active metabolite of the prodrug Camostat (B1201512) mesylate. The following information is intended for research professionals and is compiled from publicly available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme involved in the proteolytic activation of viral spike proteins, including that of SARS-CoV-2.[1][2] This inhibition is the basis of its investigation as an antiviral agent.[1][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound, being a broad-spectrum serine protease inhibitor, can interact with other serine proteases beyond TMPRSS2.[1][5] The most commonly reported off-targets are enzymes involved in the coagulation cascade, such as thrombin, Factor Xa, plasmin, and plasma kallikrein.[4]
Q3: My experiment is showing unexpected anticoagulant effects. Could this be related to this compound?
A3: Yes, it is possible. This compound is known to inhibit key proteases in the coagulation cascade, including thrombin and Factor Xa.[4] Inhibition of these factors can lead to an anticoagulant effect. If your experimental system is sensitive to changes in coagulation, it is crucial to consider this off-target activity.
Q4: Are there quantitative data on the inhibitory activity of this compound against its on- and off-targets?
A4: Yes, quantitative data, primarily as IC50 values (the concentration of an inhibitor where the response is reduced by half), are available. These values are summarized in the Data Presentation section below. Note that reported values can vary between studies due to different experimental conditions.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that still provides the desired on-target effect.
-
If possible, use a more selective inhibitor for your target of interest as a control.
-
Carefully design your experiments to account for potential confounding effects on coagulation or other pathways by including appropriate controls.
Data Presentation
The following table summarizes the in vitro inhibitory potency of this compound and its parent compound, Camostat mesylate, against their primary target (TMPRSS2) and key off-target serine proteases.
| Compound | Target | IC50 / Ki Value (nM) | Notes |
| This compound (GBPA) | TMPRSS2 | 33.3 - 70.3 | IC50 values vary across different studies.[6] |
| Camostat mesylate | TMPRSS2 | 4.2 - 6.2 | Parent prodrug, more potent in cell-free assays.[6] |
| This compound (GBPA) | Thrombin | Data not available | Qualitative reports suggest inhibitory activity. |
| This compound (GBPA) | Factor Xa | Data not available | Qualitative reports suggest inhibitory activity. |
| This compound (GBPA) | Plasmin | Data not available | Qualitative reports suggest inhibitory activity. |
| This compound (GBPA) | Plasma Kallikrein | Data not available | Qualitative reports suggest inhibitory activity.[7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease of interest using a fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., TMPRSS2, thrombin, Factor Xa)
-
Fluorogenic substrate specific to the protease
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (solvent only).
-
Dilute the fluorogenic substrate to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted serine protease to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution is fresh and has been stored properly. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Variability in Enzyme Activity.
-
Troubleshooting Step: Use a consistent source and lot of the target protease. Always include a positive control with a known inhibitor to validate enzyme activity.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Optimize and standardize incubation times, temperature, and substrate concentration. Ensure thorough mixing of reagents in the wells.
-
Issue 2: Unexpected cell death or toxicity in cell-based assays.
-
Possible Cause 1: High Concentration of this compound or Solvent.
-
Troubleshooting Step: Perform a dose-response curve for cytotoxicity of both this compound and the solvent (e.g., DMSO) on your specific cell line. Use concentrations well below the cytotoxic threshold.
-
-
Possible Cause 2: Off-target effects on essential cellular proteases.
-
Troubleshooting Step: Review the literature for known effects of serine protease inhibition in your cell line. Consider if the observed phenotype could be explained by inhibition of a protease other than your primary target.
-
Issue 3: Discrepancy between in vitro IC50 and cellular EC50 values.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting Step: this compound's ability to cross the cell membrane can influence its effective intracellular concentration. This can lead to a higher concentration being required in cellular assays (EC50) compared to biochemical assays (IC50).
-
-
Possible Cause 2: Cellular Metabolism.
-
Troubleshooting Step: Cells may metabolize this compound, reducing its effective concentration. Consider the metabolic activity of your cell line.
-
-
Possible Cause 3: Presence of Serum.
-
Troubleshooting Step: Proteins in serum can bind to this compound, reducing its free concentration. If your cell culture medium contains serum, this can affect the observed potency.
-
Visualizations
Caption: Off-target inhibition of coagulation and inflammatory pathways by this compound.
Caption: Workflow for a serine protease inhibition assay.
Caption: Troubleshooting unexpected anticoagulant effects.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of camostat mesilate on plasma kallikrein, plasma kininase II and renal kallikrein of man - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Foy 251 stability in solution
Welcome to the technical support center for Foy 251 (also known as GBPA, 4-(4-guanidinobenzoyloxy)phenylacetic acid). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the active metabolite of the prodrug Camostat mesylate, is a potent serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease crucial for the activation of viral spike proteins, thereby preventing viral entry into host cells.[1][2][3]
Q2: Should I use this compound or its prodrug, Camostat mesylate, for my in vitro experiments?
A2: The choice depends on your experimental design. Camostat mesylate is rapidly converted to this compound by esterases present in serum-containing cell culture media.[2] One study observed that approximately 5.4% of Camostat mesylate was metabolized to this compound within a short period in media containing Fetal Calf Serum (FCS). Therefore, if your experiment involves serum, using Camostat mesylate will result in the generation of this compound. For cell-free assays or experiments in serum-free media where this conversion may be limited, using this compound directly ensures the presence of the active inhibitor.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the impact of water absorption by DMSO, which can lead to compound degradation.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound stock solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity in cell-based assays. | Degradation of this compound in working solutions. this compound has a short half-life in physiological fluids (approximately 0.6 hours in plasma).[1][5] It is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. | Prepare fresh working dilutions of this compound in your assay buffer or cell culture medium immediately before each experiment. Avoid prolonged incubation of working solutions at room temperature. |
| Presence of esterases in serum. If using serum-containing medium, esterases can degrade this compound over time. | While this compound is the active metabolite of Camostat, it can also be further metabolized. For longer experiments, consider replenishing the medium with fresh this compound at appropriate intervals. | |
| Precipitation of this compound in aqueous solutions. | Low solubility in aqueous buffers. this compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in your final assay volume to maintain solubility. If precipitation is observed, consider using a lower final concentration of this compound or a different buffer system if your experiment allows. |
| Variability between experiments. | Inconsistent preparation or storage of this compound solutions. Repeated freeze-thaw cycles of stock solutions or use of old stock solutions can lead to degradation. | Always use freshly prepared working solutions. When using frozen stock solutions, thaw the aliquot immediately before use and discard any unused portion. Avoid using stock solutions that have been stored for extended periods without re-validation of their activity. |
Quantitative Data Summary
Table 1: In Vivo and In Vitro Pharmacokinetics of this compound
| Parameter | Value | Species/System | Reference |
| Terminal Elimination Half-life (t½) | ~0.6 hours | Human (in vivo) | [1][5] |
| IC₅₀ (TMPRSS2 inhibition) | ~4.3 nM | Biochemical Assay | [3] |
| EC₅₀ (SARS-CoV-2 entry inhibition) | ~178 nM | Calu-3 lung cells | [1][3] |
Table 2: Estimated Stability of this compound in Common Laboratory Solutions
| Solution | Temperature | Estimated Stability (Time to significant loss of activity) | Recommendations |
| DMSO (anhydrous) | -20°C / -80°C | Months (estimated) | Aliquot and store in tightly sealed, single-use vials. Minimize freeze-thaw cycles. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Room Temperature (20-25°C) | Hours (estimated) | Prepare fresh immediately before use. Avoid prolonged storage. |
| Cell Culture Medium (with serum) | 37°C | Hours (estimated) | Add fresh this compound at the start of the experiment. For long-term experiments, consider media changes with fresh compound. |
Note: The stability data in Table 2 is estimated based on the known short half-life of this compound in physiological fluids and general principles of chemical stability for similar compounds, as specific quantitative studies on its degradation in these laboratory solutions are limited.
Experimental Protocols
Protocol: In Vitro TMPRSS2 Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of recombinant TMPRSS2.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (Assay Buffer with the same final DMSO concentration) and a no-enzyme control.
-
Add 25 µL of recombinant TMPRSS2 (at a pre-determined optimal concentration) to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for determining the IC₅₀ of this compound against TMPRSS2.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TMPRSS2 Inhibition Assays Featuring Foy-251
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing assays to determine the inhibitory activity of Foy-251 (also known as GBPA), the active metabolite of Camostat mesylate. The primary focus is on fluorogenic biochemical assays designed to measure the inhibition of the transmembrane protease serine 2 (TMPRSS2).
Frequently Asked Questions (FAQs)
Q1: What is the "Foy-251 assay"?
A1: It's important to clarify that "Foy-251" is not the name of an assay. Rather, Foy-251 (4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA) is a potent serine protease inhibitor.[1] It is the active metabolite of Camostat mesylate.[2] The assays you are likely performing are enzymatic assays designed to measure the inhibitory effect of compounds like Foy-251 on its target, typically the TMPRSS2 protease. These are often referred to as TMPRSS2 inhibition assays.
Q2: What is the mechanism of inhibition of Foy-251 on TMPRSS2?
A2: Foy-251 acts as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves a two-stage process: an initial reversible, non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond with the serine-441 residue within the active site.[3][4]
Q3: What are the expected IC50 values for Foy-251 and related compounds in a TMPRSS2 inhibition assay?
A3: The half-maximal inhibitory concentration (IC50) can vary based on specific assay conditions (e.g., enzyme and substrate concentration, incubation time). However, published data from fluorogenic biochemical assays provide a reference for expected potency.[2][5]
Q4: My IC50 value for Foy-251 is significantly different from published values. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors:
-
Enzyme Concentration: The IC50 can be sensitive to the concentration of the TMPRSS2 enzyme used in the assay.[5]
-
Substrate Concentration: The concentration of the fluorogenic peptide substrate can influence inhibitor potency.
-
Assay Buffer and Conditions: pH, salt concentration, and the presence of additives can impact enzyme activity and inhibitor binding.
-
Incubation Time: The duration of incubation of the enzyme with the inhibitor before adding the substrate can be critical, especially for covalent inhibitors.[4]
-
Data Analysis Model: Ensure you are using an appropriate curve-fitting model, such as a four-parameter logistic fit, to analyze your concentration-response data.[2][5]
-
Compound Stability: Foy-251, being an ester, may be susceptible to hydrolysis. Ensure proper storage and handling of the compound.
Q5: What are acceptable assay performance metrics for a TMPRSS2 inhibition assay?
A5: Key metrics for evaluating the performance and reproducibility of high-throughput screening (HTS) assays include the Signal-to-Background (S:B) ratio and the Z' factor. An S:B ratio significantly greater than 1 and a Z' factor between 0.5 and 1.0 are generally considered indicative of a robust and reliable assay. For example, a 384-well plate format for a TMPRSS2 assay has demonstrated an S:B of 3.6 and a Z' of 0.86.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting volumes, especially with small volumes in high-density plates (e.g., 1536-well). | Use calibrated pipettes or acoustic dispensers for compound and reagent addition.[2] Ensure thorough mixing of reagents. |
| Edge effects in the microplate due to evaporation. | Use an incubator with good humidity control. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. | |
| Low Signal-to-Background (S:B) Ratio | Suboptimal enzyme or substrate concentration. | Titrate both the TMPRSS2 enzyme and the fluorogenic substrate to determine the optimal concentrations that yield a robust signal. |
| Insufficient enzyme activity. | Verify the activity of your enzyme lot. Ensure proper storage conditions (-80°C) and handling to prevent degradation. | |
| False Positives (Apparent Inhibition) | The test compound is quenching the fluorescence of the cleaved substrate product (e.g., AMC). | Perform a counter-assay. Incubate the compound directly with the fluorescent product (e.g., AMC) at a concentration similar to that produced in the enzymatic reaction and measure fluorescence. A dose-dependent decrease in fluorescence indicates quenching.[2] |
| The test compound is autofluorescent at the assay wavelengths. | Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. Subtract this background from the assay wells. | |
| No Inhibition Observed | Inactive compound. | Verify the identity and purity of your Foy-251 stock. |
| Incorrect assay design for the inhibitor type. | Given that Foy-251 is a covalent inhibitor, a pre-incubation step of the enzyme and inhibitor before adding the substrate may be necessary to observe maximal potency.[4] |
Quantitative Data Summary
Table 1: Inhibitor Potency in a Fluorogenic TMPRSS2 Biochemical Assay
| Compound | IC50 (nM) | Notes |
| Nafamostat | 0.27 | Most potent among the tested inhibitors.[2] |
| Camostat (FOY-305) | 6.2 | Prodrug of Foy-251.[2] |
| Foy-251 (GBPA) | 33.3 | Active metabolite of Camostat, shows a ~5-fold loss of potency compared to the parent compound in this assay.[2] |
| Gabexate | 130 | Significantly less potent.[2] |
Data sourced from a study using a fluorogenic peptide substrate and recombinant human TMPRSS2.[2][5]
Table 2: Assay Performance Metrics
| Plate Format | Signal-to-Background (S:B) | Z' Factor | Suitability |
| 384-well | 3.6 | 0.86 | Suitable for High-Throughput Screening (HTS).[5] |
| 1536-well | 3.2 | 0.86 | Suitable for High-Throughput Screening (HTS).[5] |
Experimental Protocols
Protocol: Fluorogenic TMPRSS2 Inhibition Assay (384-well format)
This protocol is a representative example for determining the IC50 of an inhibitor like Foy-251.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 154 mM NaCl.
-
TMPRSS2 Enzyme: Recombinant human TMPRSS2 diluted to the desired final concentration in assay buffer.
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-MCA diluted to the desired final concentration in assay buffer.
-
Test Compound (Foy-251): Prepare a serial dilution series in 100% DMSO.
2. Assay Procedure:
-
Add test compound dilutions and controls (e.g., DMSO for negative control, a known potent inhibitor for positive control) to the wells of a 384-well black plate. The volume is typically small (e.g., <1 µL) and can be dispensed using an acoustic dispenser or by manual dilution into an intermediate plate.
-
Add the TMPRSS2 enzyme solution to all wells except for the "no enzyme" control wells.
-
Optional but recommended for covalent inhibitors: Pre-incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately transfer the plate to a plate reader.
-
Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.[5]
3. Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data. Set the average rate of the negative control (DMSO only) as 100% activity and the average rate of the positive control (or "no enzyme" control) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC50 value.[2][5]
Visualizations
Signaling Pathway: TMPRSS2-Mediated Viral Entry
Caption: Role of TMPRSS2 in viral entry and its inhibition by Foy-251.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of Foy-251.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Serum on Foy 251 In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foy 251. The information below addresses common issues encountered during in vitro experiments, with a particular focus on the influence of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to camostat (B1201512) mesylate?
This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the prodrug camostat mesylate.[1] In biological systems, including in vivo and in vitro cell culture environments containing serum, camostat mesylate is rapidly converted into this compound by esterases.[1][2][3] this compound is a potent inhibitor of serine proteases, most notably the transmembrane protease, serine 2 (TMPRSS2).[1][4]
Q2: We are observing lower than expected potency of this compound in our biochemical assay compared to camostat mesylate. Is this normal?
Yes, this is an expected observation in a purified system. In biochemical assays using recombinant TMPRSS2, this compound has been shown to be less potent than its parent compound, camostat mesylate.[5][6] This difference in potency is inherent to the molecular structures of the two compounds.
Q3: In our cell-based viral entry assay containing serum, this compound and camostat mesylate show similar efficacy. Why is this the case?
This finding is consistent with published literature.[6][7] The apparent similar efficacy is due to the rapid conversion of camostat mesylate to this compound in the presence of serum in the cell culture media.[2][7] Therefore, the antiviral activity observed in experiments with camostat mesylate under these conditions is largely attributable to this compound.
Q4: How does the presence of serum affect the stability of camostat mesylate and the availability of this compound?
Serum contains esterases that rapidly hydrolyze camostat mesylate into this compound.[3] This conversion is very fast, with camostat mesylate levels declining quickly in the presence of fetal calf serum (FCS).[2] Consequently, when working with cell cultures supplemented with serum, it is important to consider that the primary active compound will be this compound, even when the initial treatment is with camostat mesylate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between biochemical and cell-based assays. | The presence of serum in the cell-based assay leads to the rapid conversion of camostat mesylate to the less potent this compound, while in the serum-free biochemical assay, camostat mesylate remains intact. | Acknowledge the differential potency and consider the biological relevance of this compound as the active metabolite in serum-containing environments. For direct comparison, consider using this compound in both assay formats. |
| Difficulty in establishing a dose-response curve for camostat mesylate in long-term cell culture experiments. | Camostat mesylate is unstable in serum-containing media and is rapidly converted to this compound.[2][3] | For extended experiments, it is advisable to use this compound directly to ensure a more stable and defined concentration of the active inhibitor throughout the experiment. |
| Observed antiviral activity does not correlate with the IC50 of camostat mesylate from a biochemical assay. | The antiviral effect in a cell-based assay with serum is primarily mediated by this compound.[7] | Correlate the observed antiviral activity with the EC50 of this compound, as this is the predominant active compound under these experimental conditions. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and camostat mesylate against TMPRSS2.
Table 1: Inhibition of Recombinant TMPRSS2
| Compound | IC50 (nM) | Source |
| Camostat mesylate | 6.2 | [5] |
| This compound (GBPA) | 33.3 | [5] |
| Camostat mesylate | 4.2 | [6] |
| This compound (GBPA) | 70.3 | [6] |
Table 2: Inhibition of SARS-CoV-2 Cell Entry (Calu-3 cells)
| Compound | EC50 (nM) | Source |
| Camostat mesylate | 107 | [6] |
| This compound (GBPA) | 178 | [1][6] |
Experimental Protocols
1. Recombinant TMPRSS2 Inhibition Assay
This protocol is based on methodologies described in the literature.[5]
-
Materials: Recombinant active TMPRSS2 protease, fluorogenic peptide substrate, test compounds (this compound, camostat mesylate), assay buffer, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the recombinant TMPRSS2 protease to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.
-
2. SARS-CoV-2 Pseudovirus Entry Assay
This protocol is a generalized representation of methods found in the literature.[6]
-
Materials: Calu-3 lung cells, VSV pseudotypes bearing the SARS-CoV-2 spike protein, cell culture medium with serum, test compounds (this compound, camostat mesylate), lysis buffer, luciferase substrate.
-
Procedure:
-
Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 2 hours.
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
After a defined incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates, which corresponds to the level of viral entry.
-
Calculate the EC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.
-
Visualizations
Caption: Conversion of Camostat to this compound and subsequent inhibition of TMPRSS2.
Caption: Workflow comparing biochemical and cell-based assay outcomes.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Serine Protease Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the serine protease inhibitors Foy 251 (Nafamostat) and Camostat (B1201512).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (the active metabolite of Camostat) less potent than its parent drug, Camostat mesylate?
A: Your observation of lower potency for this compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), compared to its prodrug, Camostat mesylate, is consistent with findings in the scientific literature. While this compound is the active metabolite that inhibits serine proteases, its potency against key targets like TMPRSS2 is reduced compared to the parent compound.[1][2]
The primary reasons for this difference in potency are:
-
Reduced Efficiency in Forming the Pre-covalent Complex: Both Camostat and its metabolite this compound inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme's active site.[3][4] However, before this covalent bond is formed, the inhibitor must first bind non-covalently to the enzyme to form a Michaelis complex (or pre-covalent complex). Molecular dynamics simulations have shown that the population of this transient pre-covalent complex is about 40% lower for this compound compared to Camostat at the same concentration.[2]
-
Lower Binding Affinity: The reduced ability to form the pre-covalent complex suggests a lower binding affinity of this compound for the active site of the protease compared to Camostat. This makes the subsequent formation of the stable, inhibitory covalent bond less efficient for this compound.[2]
It is important to note that Camostat is rapidly converted to this compound in vivo, with a half-life of less than a minute in plasma.[1] Therefore, while Camostat may show higher potency in certain in vitro assays, the in vivo activity is primarily driven by this compound.
Q2: We are observing that this compound (Nafamostat) is less potent than Camostat in our experiments. Why would this be the case?
A: It appears there might be a nomenclature confusion, as "this compound" is the active metabolite of Camostat, while "Foy" or "Foy-305" can sometimes refer to Camostat itself. Nafamostat (B1217035) is a distinct molecule. However, addressing the core question of the relative potency of Nafamostat and Camostat, multiple studies have consistently shown that Nafamostat is significantly more potent than Camostat in inhibiting the serine protease TMPRSS2 and preventing viral entry.[5][6][7] Some studies indicate that Nafamostat is approximately 10 times more potent than Camostat.[6][7][8]
If your experimental results show lower potency for Nafamostat compared to Camostat, consider the following potential factors:
-
Compound Stability: Nafamostat is known to be unstable, particularly at neutral or higher pH, and can be rapidly hydrolyzed.[9] It is crucial to handle Nafamostat under appropriate conditions, such as acidic pH, to maintain its stability and activity.[9]
-
Experimental Conditions: The observed potency of both inhibitors can be influenced by the specific cell lines, enzyme concentrations, substrate concentrations, and incubation times used in your assays.
-
Mechanism of Inhibition: The superior potency of Nafamostat is attributed to its ability to more readily form the initial non-covalent Michaelis complex with the target protease.[8][10] This higher population of the pre-covalent state for Nafamostat makes the subsequent formation of the stable covalent bond more efficient compared to Camostat.[8][11]
Troubleshooting Guide: Lower Than Expected Potency of Serine Protease Inhibitors
| Potential Cause | Recommended Action |
| Compound Instability | Nafamostat: Ensure stock solutions and experimental buffers are at an acidic pH to prevent hydrolysis.[9] Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. Camostat: Be aware of its rapid conversion to the less potent metabolite, this compound (GBPA), especially in the presence of serum or esterases.[1][12] |
| Assay Conditions | Review and optimize substrate and enzyme concentrations. Ensure that the inhibitor concentration range is appropriate to determine an accurate IC50 value. Pre-incubation time of the inhibitor with the enzyme before adding the substrate can also be a critical factor. |
| Cell Line Variability | The expression levels of the target protease (e.g., TMPRSS2) can vary significantly between different cell lines, which will impact the observed potency of the inhibitors in cell-based assays.[6] |
| Reagent Quality | Verify the purity and integrity of your inhibitor compounds and other critical reagents, such as the recombinant enzyme and substrate. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of Nafamostat, Camostat, and its active metabolite this compound (GBPA) against key serine proteases.
| Inhibitor | Target Protease | Assay Type | IC50 / EC50 | Reference |
| Nafamostat | TMPRSS2 | SARS-CoV-2 Fusion Assay (Calu-3 cells) | ~1-10 nM | [6] |
| TMPRSS2 | SARS-CoV-2 Infection (Calu-3 cells) | ~10 nM | [8] | |
| Trypsin | Enzymatic Assay | - | [13] | |
| Thrombin | Enzymatic Assay | - | [14] | |
| Factor Xa | Enzymatic Assay | - | [14] | |
| Camostat | TMPRSS2 | SARS-CoV-2 Fusion Assay (Calu-3 cells) | ~10-100 nM | [6] |
| TMPRSS2 | Recombinant Enzyme Inhibition | IC50 = 6.2 nM | [1] | |
| Trypsin | Enzymatic Assay | IC50 = 9.3 ± 1.2 nM | [3] | |
| Plasma Kallikrein | Enzymatic Assay | IC50 = 10.4 ± 2.7 nM | [3] | |
| Matriptase | Enzymatic Assay | IC50 = 21.1 ± 3.5 nM | [3] | |
| This compound (GBPA) | TMPRSS2 | Recombinant Enzyme Inhibition | IC50 = 33.3 nM | [1] |
| TMPRSS2 | Pseudovirus Entry (Calu-3 cells) | EC50 = 178 nM | [15] |
Detailed Experimental Protocols
Protocol 1: In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)
This protocol outlines a method to determine the in vitro potency of inhibitors against recombinant human TMPRSS2.[16]
Materials:
-
Recombinant Human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 0.01 M HEPES, 0.15 M NaCl, pH 7.4 with 0.1% BSA)
-
Inhibitor compounds (Nafamostat, Camostat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 2 nM of recombinant TMPRSS2 enzyme to each well.
-
Add the various concentrations of the inhibitor compounds to the wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes a method to assess the inhibition of SARS-CoV-2 viral entry into host cells.
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 cells)
-
SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the SARS-CoV-2 Spike protein and a reporter gene like luciferase)
-
Cell culture medium
-
Inhibitor compounds
-
96-well white microplates (for luciferase assay)
-
Luciferase assay reagent
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the inhibitor compounds for 1-2 hours.
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of viral entry inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Metabolic conversion of Camostat mesylate to its active form, this compound (GBPA).
Caption: Comparative inhibitory mechanism of Nafamostat and Camostat on TMPRSS2.
Caption: Workflow for the in vitro TMPRSS2 inhibition assay.
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Difference in the inhibitory mechanism against TMPRSS2 between camostat and nafamostat: implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 14. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 15. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Foy 251 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Foy 251 (also known as GBPA), the active metabolite of Camostat (B1201512) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a potent, reversible covalent inhibitor of serine proteases.[1][2] Its primary and most studied mechanism of action is the inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a host cell surface protease.[3] TMPRSS2 is crucial for the proteolytic processing and activation of the spike proteins of several viruses, including SARS-CoV-2, which is a necessary step for viral entry into host cells.[3] By inhibiting TMPRSS2, this compound effectively blocks this activation step, thereby preventing viral infection.[1][3]
Q2: What is the relationship between this compound and Camostat mesylate?
A2: Camostat mesylate is a prodrug that is rapidly converted to its pharmacologically active metabolite, this compound (GBPA), in the body by esterases.[1][2] Due to this rapid conversion, this compound is the primary driver of the in vivo TMPRSS2 inhibitory effect observed after the administration of Camostat mesylate.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] This stock solution is then further diluted in an appropriate aqueous assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl) to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.[4] For storage, it is recommended to aliquot stock solutions and store them at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]
Q4: Does this compound have any known off-target effects?
A4: this compound has been evaluated for its effects on various drug transporters. It has been shown to be a potent inhibitor of the organic anion transporting polypeptide OATP2B1 with an IC50 of 11 µM.[1] It also weakly inhibits OATP1B1 and the breast cancer resistance protein (BCRP) at higher concentrations.[1] However, this compound and its parent compound, Camostat mesylate, do not appear to induce the expression of major drug-metabolizing enzymes like CYP3A4, CYP1A1, or CYP1A2.[1]
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values in a TMPRSS2 inhibition assay.
-
Possible Cause 1: Reagent Degradation. this compound, like many serine protease inhibitors, can be susceptible to degradation, especially in aqueous solutions at non-optimal pH or temperature.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the assay buffer is within the optimal pH range for both the enzyme and the inhibitor (typically around pH 8.0 for TMPRSS2 assays).[4]
-
-
Possible Cause 2: Incorrect Assay Conditions. The measured potency of an inhibitor can be influenced by factors such as substrate concentration and incubation time.
-
Solution: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It is recommended to use a substrate concentration below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. Also, ensure that the incubation time is sufficient for the inhibitor to interact with the enzyme.[6]
-
-
Possible Cause 3: Inactive Enzyme. The recombinant TMPRSS2 enzyme may have lost activity due to improper storage or handling.
-
Solution: Always include a positive control (e.g., another known potent TMPRSS2 inhibitor like Nafamostat) to verify the activity of the enzyme and the assay system. Also, include a negative control (vehicle, e.g., DMSO) to establish the baseline enzyme activity.[7]
-
Issue 2: High background signal in a cell-based viral entry assay.
-
Possible Cause 1: Non-specific viral uptake. The pseudovirus particles may be entering the cells through a non-TMPRSS2-dependent pathway, such as endocytosis.
-
Solution: Some cell lines may utilize alternative entry pathways. The use of an endocytosis inhibitor, such as ammonium (B1175870) chloride, can help to block this auxiliary pathway and isolate the TMPRSS2-dependent entry.[4]
-
-
Possible Cause 2: Cytotoxicity of the compound. At high concentrations, this compound might cause cellular toxicity, leading to compromised cell membranes and non-specific uptake of reporter molecules.
-
Solution: Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the viral entry assay to determine the concentration range at which this compound is not cytotoxic.[8] Always include a "cells only" control and a "vehicle control" to assess the health of the cells.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent cell conditions. The expression levels of TMPRSS2 can vary depending on the cell line, passage number, and confluency.
-
Solution: Use a stable cell line with consistent TMPRSS2 expression. Standardize cell seeding density and ensure cells are at a consistent confluency at the time of the experiment.
-
-
Possible Cause 2: Pipetting errors or inconsistent reagent concentrations.
-
Solution: Use calibrated pipettes and prepare master mixes of reagents where possible to minimize pipetting variability. Perform serial dilutions carefully and consistently.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (GBPA)
| Target | Assay Type | Cell Line/System | IC50 / EC50 (nM) | Reference |
| TMPRSS2 | Biochemical Assay | Recombinant Protein | 33.3 | [7] |
| TMPRSS2 | Biochemical Assay | Recombinant Protein | 70.3 | [8] |
| SARS-CoV-2 Entry | Viral Pseudoparticle Assay | Calu-3 cells | 178 | [2] |
| SARS-CoV-2 Entry | Viral Pseudoparticle Assay | Calu-3 cells | ~178 | [9] |
| OATP2B1 | Inhibition Assay | OATP2B1-overexpressing cells | 11,000 | [1] |
Table 2: Pharmacokinetic Parameters of this compound (GBPA) in Humans
| Parameter | Value | Unit | Reference |
| Terminal Half-life (t½) | 0.75 - 1.4 | hours | [1] |
| Time to Maximum Concentration (Tmax) | 1 (0.5 - 1.5) | hours | [10] |
| Apparent Clearance (CL/F) | 704.4 (405.5 - 926.6) | L/h | [10] |
| Volume of Distribution (Vd) | 22.4 | Liters |
Experimental Protocols
Protocol 1: Biochemical TMPRSS2 Inhibition Assay
This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[6]
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound (GBPA)
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20
-
384-well black plates
-
Plate reader with 340 nm excitation and 440 nm emission filters
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO.
-
Dilute the recombinant TMPRSS2 and the fluorogenic substrate in the assay buffer to their final desired concentrations. The substrate concentration should ideally be below the Km.
-
-
Assay Setup:
-
Add 62.5 nL of the diluted this compound or DMSO (for controls) to the wells of a 384-well plate using an acoustic dispenser.
-
Add 62.5 nL of the fluorogenic substrate to each well.
-
To initiate the reaction, add 750 nL of the diluted TMPRSS2 enzyme to each well. The total reaction volume will be 25 µL.
-
-
Controls:
-
Negative Control (0% inhibition): Recombinant TMPRSS2 + substrate + DMSO.
-
Positive Control (100% inhibition): Substrate + assay buffer (no enzyme). Alternatively, a known potent TMPRSS2 inhibitor like Nafamostat can be used as a positive control for inhibition.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader at an excitation of 340 nm and an emission of 440 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (positive control) from all readings.
-
Normalize the data to the negative control (100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This protocol provides a general framework for assessing the inhibition of SARS-CoV-2 spike protein-mediated viral entry using a pseudovirus system.[11][12][13][14]
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)
-
Lentiviral or VSV-based pseudoparticles expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., Luciferase or GFP)
-
This compound (GBPA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white plates (for luciferase assay) or clear plates (for GFP imaging)
-
Luciferase assay reagent (if using luciferase reporter)
Procedure:
-
Cell Seeding:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of infection (e.g., 1.25 x 10^4 cells/well).[12]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO) for the control.
-
Pre-incubate the cells with the compound for 2 hours at 37°C.[8]
-
-
Pseudovirus Infection:
-
Add the SARS-CoV-2 spike pseudovirus to each well. The amount of virus should be pre-determined to give a robust signal-to-background ratio.
-
Incubate for 48-72 hours at 37°C.
-
-
Controls:
-
Negative Control (0% inhibition): Cells + pseudovirus + vehicle (DMSO).
-
Positive Control for Inhibition: A known entry inhibitor (e.g., anti-ACE2 antibody or another TMPRSS2 inhibitor).
-
Cell Viability Control: Cells treated with the highest concentration of this compound without the virus to check for cytotoxicity.
-
No Virus Control: Cells with medium only to determine background signal.
-
-
Signal Readout:
-
For Luciferase Reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For GFP Reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no virus control).
-
Normalize the data to the negative control (100% entry).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the EC50 value.
-
Visualizations
Caption: Mechanism of this compound in blocking SARS-CoV-2 entry.
References
- 1. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Documents download module [ec.europa.eu]
- 14. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Foy 251 and Camostat Mesylate in Serine Protease Inhibition
For Immediate Release
[City, State] – December 15, 2025 – In the landscape of serine protease inhibitors, both Foy 251 (the active metabolite of camostat (B1201512) mesylate, also known as GBPA) and its parent compound, camostat mesylate, have garnered significant attention for their therapeutic potential, particularly as inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of certain viruses, including SARS-CoV-2. This guide provides a comprehensive, data-driven comparison of the efficacy of this compound and camostat mesylate, intended for researchers, scientists, and drug development professionals.
Executive Summary
Camostat mesylate is a prodrug that is rapidly converted to its active metabolite, this compound (4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA), in the body.[1][2] While in vitro biochemical assays consistently demonstrate that camostat mesylate is a more potent direct inhibitor of the isolated TMPRSS2 enzyme than this compound, cell-based antiviral assays reveal a more nuanced picture. In the presence of serum, which facilitates the rapid conversion of camostat to this compound, both compounds exhibit comparable antiviral efficacy. This suggests that the in vivo activity of camostat mesylate is largely attributable to this compound.
Mechanism of Action: Targeting Host Cell Proteases
Both camostat mesylate and this compound are synthetic serine protease inhibitors. Their primary mechanism of action involves the inhibition of a range of serine proteases, which are critical enzymes in various physiological and pathological processes.[1][2] A key target for both compounds in the context of viral infections is TMPRSS2, a cell surface protease essential for the priming of viral spike proteins, a prerequisite for viral entry into host cells. By inhibiting TMPRSS2, both camostat mesylate and this compound block this activation step, thereby preventing the fusion of the virus with the host cell membrane.[1]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and camostat mesylate from head-to-head comparative studies.
Table 1: In Vitro Inhibition of Recombinant TMPRSS2
| Compound | IC50 (nM) - Study 1[2] | IC50 (nM) - Study 2[1] |
| This compound (GBPA) | 33.3 | 70.3 |
| Camostat Mesylate | 6.2 | 4.2 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity in Cell Culture (SARS-CoV-2 Pseudovirus Entry Assay)
| Compound | EC50 (nM)[1] |
| This compound (GBPA) | 178 |
| Camostat Mesylate | 107 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
The data clearly indicates that while camostat mesylate is the more potent inhibitor of the isolated TMPRSS2 enzyme, the difference in antiviral activity in a more biologically relevant cell culture model is less pronounced. This is due to the rapid conversion of camostat mesylate to its active metabolite, this compound, in the presence of serum in the cell culture media.[1]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
TMPRSS2 Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant TMPRSS2.
-
Reagents and Materials:
-
Recombinant human TMPRSS2 protein.
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
This compound and Camostat Mesylate dissolved in DMSO.
-
384-well or 1536-well black plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
A solution of recombinant TMPRSS2 is prepared in the assay buffer.
-
Serial dilutions of this compound and camostat mesylate are prepared.
-
The TMPRSS2 solution is pre-incubated with the test compounds or DMSO (vehicle control) for a specified period (e.g., 30-60 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
-
SARS-CoV-2 Pseudovirus Entry Assay (Cell-Based)
This assay measures the ability of the compounds to inhibit viral entry into host cells.
-
Reagents and Materials:
-
HEK293T cells stably expressing human ACE2 and TMPRSS2.
-
Pseudoviruses carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound and Camostat Mesylate dissolved in DMSO.
-
96-well white, clear-bottom plates.
-
Luminometer or fluorescence microscope.
-
-
Procedure:
-
ACE2/TMPRSS2-expressing HEK293T cells are seeded in 96-well plates and incubated overnight.
-
The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or camostat mesylate.
-
The cells are pre-incubated with the compounds for a specified time (e.g., 1-2 hours).
-
A fixed amount of SARS-CoV-2 pseudovirus is then added to each well.
-
The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
For luciferase-based assays, a luciferase substrate is added to the cells, and the luminescence is measured using a luminometer. For GFP-based assays, the number of GFP-positive cells is quantified using a fluorescence microscope or flow cytometer.
-
EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
-
Conclusion
The available experimental data indicates that while camostat mesylate is a more potent direct inhibitor of the isolated TMPRSS2 enzyme, its active metabolite, this compound, is the primary driver of its antiviral activity in a more physiological context. The comparable efficacy of both compounds in cell-based assays, where camostat is rapidly converted to this compound, underscores the importance of considering metabolic activation in drug efficacy studies. These findings are crucial for the design and interpretation of preclinical and clinical studies involving camostat mesylate and other serine protease inhibitors.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Foy 251 and Nafamostat: A Focus on IC50 Values
In the landscape of serine protease inhibitors, both Foy 251 (camostat mesylate's active metabolite, also known as GBPA) and nafamostat (B1217035) have garnered significant attention, particularly for their potent inhibitory effects on transmembrane protease, serine 2 (TMPRSS2). This enzyme plays a critical role in the entry of various viruses, including SARS-CoV-2, into host cells. This guide provides a comparative overview of their inhibitory efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for evaluating the potency of an inhibitor. The table below summarizes the reported values for this compound and nafamostat against TMPRSS2 and in viral entry assays.
| Compound | Target/Assay | IC50/EC50 | Cell Line (if applicable) | Reference |
| This compound (GBPA) | Recombinant TMPRSS2 | 70.3 nM | N/A | [1][2][3] |
| SARS-CoV-2 Entry (VSV pseudotypes) | 178 nM (EC50) | Calu-3 | [1][3] | |
| Recombinant TMPRSS2 | 33.3 nM | N/A | [4] | |
| SARS-CoV-2 Infection | 178 nM (EC50) | Calu-3 | [5] | |
| Nafamostat | Recombinant TMPRSS2 | 0.27 nM | N/A | [4] |
| SARS-CoV-2 S protein-mediated fusion | ~1-10 nM (EC50) | 293FT | [6] | |
| SARS-CoV-2 Infection | ~10 nM (EC50) | Calu-3 | [6][7][8] | |
| MERS-CoV Infection | ~10 nM (EC50) | Calu-3 | [6] | |
| General Serine Protease Inhibition | 0.3-54 µM | N/A | [9] |
Note: IC50 values typically refer to the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay. EC50 values represent the concentration required to produce 50% of the maximal effect in a cell-based assay.
Experimental Methodologies
The determination of IC50 and EC50 values involves distinct experimental protocols. Understanding these methods is crucial for interpreting the data accurately.
Biochemical IC50 Determination (Recombinant TMPRSS2)
A common method for determining the IC50 of inhibitors against a purified enzyme like TMPRSS2 involves a fluorogenic substrate assay.
-
Enzyme and Substrate Preparation: Recombinant human TMPRSS2 protein is purified. A synthetic substrate that releases a fluorescent signal upon cleavage by the protease is prepared in a suitable buffer.
-
Inhibitor Dilution: A serial dilution of the inhibitor (this compound or nafamostat) is prepared to test a range of concentrations.
-
Assay Reaction: The recombinant TMPRSS2 is pre-incubated with the different concentrations of the inhibitor for a defined period.
-
Signal Measurement: The fluorogenic substrate is added to initiate the reaction. The increase in fluorescence intensity over time, which is proportional to the enzyme activity, is measured using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The concentration-response data is then plotted, and a four-parameter logistic fit is used to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[1]
Cell-Based EC50 Determination (Antiviral Activity)
To measure the effectiveness of an inhibitor in a biological context, cell-based assays are employed. For antiviral activity, this often involves using pseudotyped viruses or live viruses.
-
Cell Culture: A suitable cell line that expresses the target protease and viral receptor (e.g., Calu-3 lung cells which endogenously express TMPRSS2 and ACE2) is cultured in multi-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the inhibitor for a specific duration.
-
Viral Infection: The cells are then infected with either a pseudovirus expressing the viral spike protein (e.g., VSV-SARS-CoV-2-S) or the authentic virus.
-
Quantification of Infection: After a defined incubation period, the level of viral infection is quantified. This can be done by measuring the expression of a reporter gene (e.g., luciferase or GFP) for pseudoviruses, or by observing the cytopathic effect (CPE) for live viruses.[6]
-
Data Analysis: The percentage of infection inhibition is calculated for each inhibitor concentration relative to an untreated control. The data is then fitted to a dose-response curve to determine the EC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Viral entry pathway mediated by TMPRSS2 and its inhibition.
Caption: General workflow for biochemical IC50 determination.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the systemic exposure and lung concentration of nafamostat using physiologically-based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpeptide.com [rpeptide.com]
Unveiling the Potency of Foy 251: A Comparative Guide to TMPRSS2 Inhibition
The Transmembrane Protease, Serine 2 (TMPRSS2) has emerged as a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a prime target for therapeutic intervention. Among the inhibitors of TMPRSS2, Foy 251 (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid) has garnered significant attention. This guide provides a comprehensive comparison of this compound's activity against TMPRSS2 with other notable inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is the active metabolite of Camostat (B1201512) mesylate, a serine protease inhibitor.[1][2][3] Following oral administration, Camostat mesylate is rapidly converted to this compound, which is the primary driver of TMPRSS2 inhibition in vivo.[1][3] Both molecules are part of a class of synthetic serine protease inhibitors that also includes Nafamostat (B1217035) mesylate and Gabexate mesylate.[2][4]
Comparative Efficacy of TMPRSS2 Inhibitors
The inhibitory activity of this compound and its counterparts against TMPRSS2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several key TMPRSS2 inhibitors.
| Inhibitor | IC50 against TMPRSS2 (nM) | Notes |
| Nafamostat mesylate | 0.27[2][5] | The most potent among the compared inhibitors in this assay.[2] |
| Camostat mesylate | 6.2[2][5] | A pro-drug that is rapidly metabolized to this compound.[2][3] |
| This compound (GBPA) | 33.3[2][5][6] | The active metabolite of Camostat mesylate.[1][2] |
| Gabexate mesylate | 130[2][5] | Another clinically used serine protease inhibitor. |
| Debrisoquine | 23,000 (23 µM)[7] | A non-covalent inhibitor identified through screening. |
| MM3122 | Not explicitly stated in nM, but described as significantly more potent than Camostat and Nafamostat.[8] | A novel, potent ketobenzothiazole inhibitor.[8] |
It is noteworthy that while this compound is less potent than its parent compound, Camostat mesylate, and significantly less potent than Nafamostat in direct enzymatic assays, both this compound and Camostat mesylate have demonstrated comparable efficiency in inhibiting SARS-CoV-2 infection in cell culture models.[9] This may be due to the rapid conversion of Camostat to this compound in the presence of fetal calf serum in cell culture media.[9]
Mechanism of Action and Molecular Interactions
This compound and other guanidinobenzoyl-containing drugs like Camostat and Nafamostat are competitive inhibitors that act through covalent modification of the serine residue (Ser-441) in the active site of TMPRSS2.[1][10] This process involves an initial reversible, non-covalent binding to form a Michaelis complex, followed by the formation of a stable, long-lived covalent bond that inactivates the enzyme.[1][11]
The following diagram illustrates the metabolic relationship between Camostat mesylate and its active form, this compound.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Foy 251 (Nafamostat) and Gabexate for Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used synthetic serine protease inhibitors: Foy 251 (Nafamostat mesylate) and Gabexate mesylate. The information presented is supported by experimental data to assist in the selection of the appropriate inhibitor for research and therapeutic development.
Executive Summary
Nafamostat (this compound) and Gabexate are both broad-spectrum serine protease inhibitors with clinical applications in conditions such as pancreatitis and disseminated intravascular coagulation (DIC). While both compounds target multiple proteases involved in coagulation, fibrinolysis, and inflammation, in vitro studies consistently demonstrate that Nafamostat is a significantly more potent inhibitor for many key enzymes. This guide will delve into their mechanisms of action, comparative efficacy based on quantitative data, and the experimental protocols used to evaluate their inhibitory activities.
Mechanism of Action
Both Nafamostat and Gabexate function as competitive inhibitors of serine proteases. These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity. Nafamostat and Gabexate bind to the active site of these proteases, preventing the binding of their natural substrates and thereby inhibiting their enzymatic function.
Nafamostat has been shown to inhibit a wide range of serine proteases, including thrombin, plasmin, trypsin, and the C1r and C1s subcomponents of the classical complement pathway.[1] Gabexate also inhibits a similar spectrum of proteases but generally with lower potency.[1] Additionally, Gabexate has been reported to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nafamostat and Gabexate against various serine proteases, as reported in the literature. Lower IC50 values indicate greater potency.
| Target Protease | This compound (Nafamostat) IC50 | Gabexate IC50 | Reference(s) |
| Coagulation Factors | |||
| Thrombin | ~1 µM | - | [1] |
| Factor Xa | 0.1 µM | - | [1] |
| Factor XIIa | - | - | |
| Fibrinolytic System | |||
| Plasmin | Potent Inhibitor | - | [1] |
| Digestive Proteases | |||
| Trypsin | 50 nM | - | [1] |
| Pancreatic Kallikrein | Potent Inhibitor | Not Inhibited | [1] |
| Complement System | |||
| C1r | Potent Inhibitor | - | [1] |
| C1s | Potent Inhibitor | - | [1] |
| Other | |||
| TMPRSS2 | 0.27 nM | 130 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Inhibition
The broad-spectrum nature of these inhibitors allows them to interfere with complex signaling cascades.
Coagulation Cascade
Nafamostat is a potent inhibitor of several key proteases in the coagulation cascade, including thrombin and Factor Xa.[3] This contributes to its anticoagulant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
Foy 251: A Comparative Guide to its Cross-reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Foy 251, the active metabolite of the prodrug camostat (B1201512) mesylate, is a serine protease inhibitor that has garnered significant attention for its therapeutic potential, particularly as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[1][2] Understanding its cross-reactivity with other serine proteases is crucial for evaluating its specificity, potential off-target effects, and broader therapeutic applications. This guide provides a comparative analysis of this compound's inhibitory activity against various serine proteases, supported by available experimental data and detailed methodologies.
Inhibitory Profile of this compound
This compound demonstrates inhibitory activity against a range of serine proteases. While its inhibition of TMPRSS2 is well-documented, it also affects other key proteases involved in physiological and pathological processes.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the available IC50 values for this compound against various serine proteases. For comparison, data for the parent compound, camostat mesylate, is also included where available.
| Serine Protease | This compound (GBPA) IC50 | Camostat Mesylate IC50 | Reference(s) |
| TMPRSS2 | 33.3 nM | 6.2 nM | [3] |
| TMPRSS2 | 70.3 nM | 4.2 nM | [1] |
| Trypsin | Similar profile to Camostat | - | [3] |
| Plasma Kallikrein | Similar profile to Camostat | - | [3] |
| Plasmin | Similar profile to Camostat | - | [3] |
| Thrombin | Similar profile to Camostat | - | [3] |
Mechanism of Action
This compound, like its parent compound camostat mesylate, acts as a competitive inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the serine residue within the active site of the enzyme.[5] This covalent modification effectively blocks the catalytic activity of the protease. The inhibition is a two-stage process, starting with a reversible non-covalent binding to the active site, followed by the formation of the covalent bond.[5][6]
Experimental Protocols
The determination of serine protease inhibition by this compound typically involves in vitro enzymatic assays. Below is a detailed methodology for a common experimental approach.
In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method for determining the IC50 value of this compound against a specific serine protease using a fluorogenic substrate.
Materials:
-
Recombinant human serine protease (e.g., TMPRSS2, Trypsin, Kallikrein, Plasmin)
-
This compound (GBPA)
-
Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-MCA for TMPRSS2)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant serine protease in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction: a. To each well of the 96-well microplate, add a fixed volume of the diluted enzyme solution. b. Add the various concentrations of the this compound dilutions to the respective wells. Include a control with assay buffer and DMSO (vehicle control) and a blank with only assay buffer. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage. Measurements are typically taken at regular intervals over a specific period.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the context of this compound's activity, the following diagrams illustrate a key signaling pathway involving a target protease and a typical experimental workflow.
Conclusion
This compound is a potent inhibitor of TMPRSS2 and exhibits cross-reactivity with other serine proteases, including trypsin, plasma kallikrein, and plasmin. While more quantitative data on its inhibitory profile against a broader panel of proteases would be beneficial for a complete understanding of its selectivity, the available information underscores its potential as a multi-target serine protease inhibitor. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic applications and biochemical properties of this compound.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Foy 251 Covalent Binding to TMPRSS2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Foy 251, the active metabolite of camostat (B1201512) mesylate, and its covalent binding to the target enzyme Transmembrane Protease, Serine 2 (TMPRSS2). The performance of this compound is objectively compared with other known TMPRSS2 inhibitors, supported by experimental data.
Introduction to TMPRSS2 and its Inhibition
TMPRSS2 is a cell surface serine protease that plays a crucial role in the activation of various viral spike proteins, including that of SARS-CoV-2, making it a prime target for antiviral therapies.[1] Covalent inhibitors, such as this compound, offer a therapeutic advantage by forming a stable, long-lasting bond with their target, leading to sustained inhibition.[2]
Mechanism of Covalent Inhibition by this compound
The inhibition of TMPRSS2 by this compound is a two-step process.[1][3] Initially, this compound reversibly binds to the active site of the enzyme.[1] This is followed by a nucleophilic attack from the catalytic serine residue (Ser441) in the TMPRSS2 active site on the carbonyl carbon of the inhibitor's ester group.[1][2] This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease.[2] This mechanism is shared by other guanidinobenzoyl-containing serine protease inhibitors like nafamostat (B1217035) and gabexate.[2]
Quantitative Comparison of TMPRSS2 Inhibitors
The inhibitory potency of this compound against TMPRSS2 has been quantified and compared to other covalent and non-covalent inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Inhibitor | IC50 (nM) | Notes |
| This compound (GBPA) | 33.3[4], 70.3[5] | The active metabolite of Camostat mesylate. Shows a ~5-10 fold reduced potency compared to Camostat. |
| Nafamostat | 0.27[4] | A potent covalent inhibitor of TMPRSS2. |
| Camostat | 6.2[4], 4.2[5] | The prodrug of this compound. |
| Gabexate | 130[4] | A covalent inhibitor with comparatively lower potency. |
Signaling Pathway and Experimental Workflow
The role of TMPRSS2 in viral entry and the mechanism of its inhibition by this compound can be visualized through the following diagrams.
Caption: SARS-CoV-2 entry and its inhibition by this compound.
The experimental workflow to confirm the covalent binding of an inhibitor like this compound to its target protein typically involves a series of biochemical and biophysical assays.
Caption: Workflow to confirm covalent drug binding.
Experimental Protocols
TMPRSS2 Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for measuring TMPRSS2 inhibition.[5]
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
This compound and other inhibitors
-
384-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate.
-
Add 10 µL of the TMPRSS2 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence signal in a plate reader in kinetic mode for a set period (e.g., 60 minutes) or read at a fixed endpoint.
-
The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol provides a general workflow for confirming covalent binding using intact protein mass spectrometry.
Materials:
-
Purified TMPRSS2 protein
-
This compound
-
Incubation buffer (e.g., PBS or Tris buffer)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Denaturing solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Incubate a solution of purified TMPRSS2 protein with an excess of this compound for a sufficient time to allow for covalent modification.
-
As a control, incubate the TMPRSS2 protein with the vehicle (e.g., DMSO) under the same conditions.
-
After incubation, desalt the protein samples to remove excess inhibitor and buffer components.
-
Denature the protein samples by adding the denaturing solution.
-
Inject the denatured protein samples into the LC-MS system.
-
Acquire the mass spectra of the intact protein for both the this compound-treated and control samples.
-
Deconvolute the raw mass spectra to determine the average mass of the protein in each sample.
-
Compare the mass of the this compound-treated TMPRSS2 with the control. A mass increase corresponding to the molecular weight of the bound this compound fragment confirms covalent adduct formation.
Conclusion
This compound is a confirmed covalent inhibitor of TMPRSS2, acting through the formation of a stable acyl-enzyme complex.[1] While it is less potent than its prodrug, camostat, and significantly less potent than nafamostat, it demonstrates effective inhibition of its target.[4][5] The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other covalent TMPRSS2 inhibitors, which is crucial for the development of effective antiviral therapeutics.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Nafamostat Mesylate and Gabexate Mesylate
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Nafamostat Mesylate, often referred to as Foy, and its related compound, Gabexate (B1204611) Mesylate. Both are synthetic serine protease inhibitors with broad clinical applications, primarily in the management of acute pancreatitis and disseminated intravascular coagulation (DIC), and as anticoagulants during extracorporeal circulation. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details.
Mechanism of Action: Inhibition of Serine Proteases
Both Nafamostat and Gabexate Mesylate exert their therapeutic effects by inhibiting a wide range of serine proteases, enzymes that play crucial roles in coagulation, fibrinolysis, and inflammation.[1][2]
Nafamostat Mesylate is a potent, broad-spectrum inhibitor targeting several key proteases in the coagulation and inflammatory cascades. Its targets include trypsin, plasmin, thrombin, kallikrein, and coagulation factors VIIa, Xa, and XIIa.[2] This extensive inhibitory profile underlies its use as an anticoagulant and an anti-inflammatory agent.
Gabexate Mesylate also functions as a serine protease inhibitor, with documented activity against trypsin, plasmin, and thrombin.[3] Its mechanism is centered on neutralizing these enzymes to control inflammatory and coagulation pathways, particularly in conditions like acute pancreatitis where premature digestive enzyme activation is a key pathological feature.[1]
The primary inhibitory pathways for both compounds are visualized below.
Quantitative Comparison of In Vitro Efficacy
Preclinical studies have demonstrated that Nafamostat Mesylate is a more potent inhibitor of several key serine proteases compared to Gabexate Mesylate. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various in vitro assays.
| Target Protease | Inhibitor | Potency (Ki) | Potency (IC50) | Reference |
| Trypsin | Nafamostat Mesylate | 15 nM | - | [4] |
| Gabexate Mesylate | - | 0.19 µM | [5] | |
| Tryptase | Nafamostat Mesylate | 95.3 pM | - | [4] |
| Gabexate Mesylate | 3.4 nM | - | [6] | |
| TMPRSS2 | Nafamostat Mesylate | - | 0.27 nM | [7][8] |
| Gabexate Mesylate | - | 130 nM | [7] | |
| HGFA | Nafamostat Mesylate | 0.025 µM | 0.15 µM | [9] |
| Hepsin | Nafamostat Mesylate | - | 0.005 µM | [9] |
| LmHtrA | Nafamostat Mesylate | - | 6.6 µM | [10] |
| Gabexate Mesylate | - | 80.56 µM | [10] |
Clinical Efficacy Comparison
The clinical efficacy of Nafamostat Mesylate and Gabexate Mesylate has been directly compared in several studies, primarily for the prevention of post-ERCP pancreatitis (PEP) and the treatment of disseminated intravascular coagulation (DIC).
Clinical trials comparing the prophylactic use of Nafamostat and Gabexate for preventing pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP) have shown mixed but informative results.
| Study Outcome | Nafamostat Mesylate Group | Gabexate Mesylate Group | p-value | Reference |
| Incidence of PEP | 9.1% (19/208) | 8.6% (25/292) | Not Significant | [1] |
| Incidence of Hyperamylasemia | 40.9% | 39.4% | Not Significant | [1] |
| Mean Serum Amylase at 6h post-ERCP | Significantly Lower | - | 0.020 | [1] |
| Incidence of PEP (vs. Placebo) | 2.8% | - | 0.03 | [11] |
| Placebo Group PEP Incidence | 9.1% | - | - | [11] |
While one retrospective study found no significant difference in the overall incidence of PEP between the two drugs, it did note a significantly lower serum amylase level in the Nafamostat group at 6 hours post-procedure, suggesting a potential for earlier biochemical improvement.[1] A separate randomized controlled trial demonstrated a significant reduction in the frequency of PEP with prophylactic Nafamostat compared to placebo.[11]
In the context of DIC associated with hematological malignancies, a retrospective study found comparable efficacy between Nafamostat and Gabexate.
| Study Outcome | Nafamostat Mesylate (FUT) Group | Gabexate Mesylate (FOY) Group | p-value | Reference |
| DIC Resolution Rate (Day 7) | 40.3% | 45.5% | 0.586 | [12] |
| DIC Resolution Rate (Day 14) | 56.3% | 69.8% | 0.179 | [12] |
This study concluded that the resolution of DIC was more closely correlated with the improvement of the underlying hematological malignancy rather than the choice between the two serine protease inhibitors.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key comparative studies.
This assay is a standard method to determine the inhibitory potency of compounds against a specific protease.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of Nafamostat Mesylate and Gabexate Mesylate against a target serine protease (e.g., TMPRSS2, Trypsin).
-
Materials:
-
Recombinant human serine protease.
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).
-
Test compounds (Nafamostat Mesylate, Gabexate Mesylate) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Serial dilutions of the test compounds are prepared in DMSO.
-
A small volume (e.g., 50 nL) of each compound dilution is dispensed into the wells of the microplate.
-
The reaction is initiated by adding the protease enzyme solution, followed by the fluorogenic substrate solution.
-
The plate is incubated at room temperature, protected from light, for a specified period (e.g., 60 minutes).
-
Fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 440 nm emission).
-
Percent inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model, such as a four-parameter logistic equation.
-
This protocol outlines the design of a randomized, controlled clinical trial to evaluate the prophylactic efficacy of a drug in preventing PEP.
-
Objective: To determine if prophylactic administration of Nafamostat Mesylate reduces the incidence and severity of post-ERCP pancreatitis compared to a placebo or an active comparator (Gabexate Mesylate).
-
Study Design: A prospective, randomized, double-blind, placebo-controlled or active-controlled trial.
-
Patient Population: Patients undergoing ERCP with risk factors for developing pancreatitis.
-
Exclusion Criteria: Patients with a history of chronic pancreatitis, pancreatic cancer, or known allergies to the study drugs.
-
Intervention:
-
Treatment Group: Intravenous infusion of Nafamostat Mesylate (e.g., 20 mg) initiated 30-60 minutes before ERCP and continued for a specified duration (e.g., 6-12 hours) post-procedure.
-
Control/Comparator Group: Intravenous infusion of a placebo or Gabexate Mesylate at a clinically relevant dose and schedule.
-
-
Primary Endpoint: The incidence of post-ERCP pancreatitis, diagnosed based on standardized criteria (e.g., new or worsened abdominal pain, serum amylase and/or lipase (B570770) levels at least three times the upper limit of normal at >24 hours post-ERCP).
-
Secondary Endpoints:
-
Severity of pancreatitis (mild, moderate, severe).
-
Incidence of post-ERCP hyperamylasemia.
-
Length of hospital stay.
-
Incidence of adverse events.
-
-
Data Collection and Analysis:
-
Patient demographics and procedural risk factors are recorded.
-
Serum amylase and lipase levels are measured at baseline and at specified time points post-ERCP (e.g., 2, 6, 18, 24 hours).
-
Statistical analysis is performed to compare the endpoints between the treatment and control groups.
-
Summary and Conclusion
Both Nafamostat Mesylate and Gabexate Mesylate are effective serine protease inhibitors with established roles in clinical practice.
-
In Vitro Potency: Preclinical data consistently demonstrate that Nafamostat Mesylate is a more potent inhibitor of key serine proteases, such as trypsin and tryptase, compared to Gabexate Mesylate.[4][5][6] Its inhibitory activity against TMPRSS2 is also markedly higher.[7]
-
Clinical Efficacy: In the clinical setting, the superiority of Nafamostat is less pronounced. For the prevention of post-ERCP pancreatitis, while some biochemical markers may favor Nafamostat, the overall incidence of the condition appears comparable to Gabexate in some studies.[1] For the treatment of DIC in patients with hematological malignancies, both drugs show similar efficacy.[12]
For the research and drug development professional, the choice between these two agents may depend on the specific therapeutic context. The higher in vitro potency of Nafamostat Mesylate could be advantageous in applications where potent, targeted protease inhibition is critical. However, in multifactorial clinical conditions like pancreatitis and DIC, the clinical outcomes may be influenced by a broader range of physiological factors, leading to comparable efficacy between the two drugs. Further head-to-head, large-scale, randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in various clinical scenarios.
References
- 1. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Listeria Monocytogenes HtrA Protease with Camostat, Gabexate and Nafamostat Mesylates and the Binding Mode of the Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nafamostat mesilate for prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: a prospective, randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro TMPRSS2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various inhibitors targeting Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of several viruses, including SARS-CoV-2. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: In Vitro Efficacy of TMPRSS2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of several known TMPRSS2 inhibitors as determined by a fluorogenic biochemical assay. A lower IC50 value indicates a higher potency. The data presented here is compiled from a head-to-head comparative study to ensure consistency in experimental conditions.[1]
| Inhibitor | IC50 (nM) |
| Nafamostat | 0.27 |
| Camostat | 6.2 |
| FOY-251 (active metabolite of Camostat) | 33.3 |
| Gabexate | 130 |
| Bromhexine hydrochloride | No inhibition detected |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the TMPRSS2-mediated viral entry pathway and a typical workflow for screening TMPRSS2 inhibitors.
Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.
Caption: High-level workflow for in vitro screening of TMPRSS2 inhibitors.
Experimental Protocols
A detailed methodology for a common in vitro TMPRSS2 enzymatic inhibition assay is provided below. This protocol is synthesized from established methods in the field.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TMPRSS2.
Materials:
-
Enzyme: Recombinant human TMPRSS2 (extracellular domain)
-
Substrate: Fluorogenic peptide substrate, e.g., Boc-Gln-Ala-Arg-AMC
-
Inhibitors: Test compounds (e.g., Camostat, Nafamostat) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Microplates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~440 nm
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of the 384-well plate. For the control wells, dispense DMSO only.
-
-
Enzyme Addition:
-
Dilute the recombinant TMPRSS2 enzyme to the desired working concentration in the assay buffer.
-
Add the diluted enzyme solution to all wells of the plate, except for the "no enzyme" control wells. The volume added will depend on the final desired reaction volume.
-
-
Pre-incubation:
-
Briefly centrifuge the plate to ensure all components are mixed at the bottom of the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
References
GBA Metabolite of Foy 251: A Comparative Analysis of Activity
For researchers, scientists, and drug development professionals, understanding the activity of drug metabolites is crucial for evaluating efficacy and safety. This guide provides a comparative analysis of the GBA (4-guanidinobenzoic acid) metabolite of Foy 251 (GBPA) and its activity, supported by experimental data.
This compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate. A primary mechanism of action for this compound is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme in the entry process of various viruses, including SARS-CoV-2. This compound is further metabolized to GBA. Experimental evidence indicates that the GBA metabolite possesses significantly reduced activity compared to its parent compound, this compound.
Comparative Activity of this compound (GBPA) and GBA
Quantitative analysis of the inhibitory activity of this compound and GBA against TMPRSS2 reveals a substantial difference in their potency. While this compound is a potent inhibitor of TMPRSS2, GBA demonstrates minimal to no inhibitory effect at comparable concentrations.
| Compound | Target | Assay Type | IC50 | EC50 (Viral Entry Inhibition) |
| This compound (GBPA) | TMPRSS2 | Enzymatic Assay | 70.3 nM[1][2] | 178 nM[1][2][3] |
| GBA (4-guanidinobenzoic acid) | TMPRSS2 | Enzymatic Assay | >10 µM[1][2] | Not reported |
Table 1: Comparative in vitro activity of this compound (GBPA) and its metabolite GBA against TMPRSS2.
The data clearly indicates that GBA is significantly less active as a direct inhibitor of the TMPRSS2 enzyme, with an IC50 value orders of magnitude higher than that of this compound.[1][2]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of the TMPRSS2 protease. This enzyme is critical for the cleavage of the SARS-CoV-2 spike protein, a prerequisite for the fusion of the viral and host cell membranes, and subsequent viral entry. By inhibiting TMPRSS2, this compound effectively blocks this pathway. The GBA metabolite, due to its low inhibitory activity, does not significantly contribute to the blockade of this process.
Figure 1: Metabolic pathway of Camostat mesylate and the mechanism of action of its metabolites on the SARS-CoV-2 entry pathway.
Experimental Protocols
TMPRSS2 Inhibition Assay (Enzymatic Assay)
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against the TMPRSS2 enzyme.
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-MCA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl
-
Test compounds (this compound, GBA) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and GBA) in DMSO.
-
Add the diluted compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant TMPRSS2 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Boc-Gln-Ala-Arg-MCA to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Figure 2: Experimental workflow for the TMPRSS2 inhibition assay.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Foy 251: A Head-to-Head Comparison with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy 251, the active metabolite of the oral prodrug camostat (B1201512) mesylate, is a serine protease inhibitor with established antiviral activity.[1] Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cell entry of several respiratory viruses, including SARS-CoV-2, influenza virus, and Middle East Respiratory Syndrome coronavirus (MERS-CoV).[2][3][4] By blocking the proteolytic cleavage of viral spike proteins by TMPRSS2, this compound effectively prevents viral fusion with the host cell membrane. This guide provides a head-to-head comparison of this compound's in vitro efficacy against that of other notable antiviral agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Host Cell Entry
This compound's antiviral strategy is centered on inhibiting a host factor essential for viral entry. This approach differs from that of many other antivirals that directly target viral enzymes, such as RNA-dependent RNA polymerase or viral proteases. The inhibition of TMPRSS2 by this compound is a key step in preventing the viral life cycle from initiating.[5]
References
- 1. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19—Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Foy 251 (Camostat Mesylate): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Foy 251, also known as the active metabolite of Camostat mesylate. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Chemical Identification and Hazards
This compound is the active metabolite of Camostat mesylate, a serine protease inhibitor.[1][2][3] Safety Data Sheets (SDS) for Camostat mesylate classify it as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[4][5][6][7] It is also noted as being very toxic to aquatic life.[4][8] Therefore, proper disposal procedures are crucial to prevent harm to personnel and the environment.
Core Disposal and Handling Procedures
The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company.[5] Disposal must be conducted in accordance with all local and national regulations.[5][6][7]
Personal Protective Equipment (PPE) and Spill Management
To ensure safety during handling and disposal, appropriate personal protective equipment should be worn. This includes protective gloves, clothing, and eye/face protection.[5][6][8] In the event of a spill, the area should be evacuated and ventilated. For minor spills, use dry clean-up procedures to avoid generating dust, and collect the material in a clean, dry, sealable, and labeled container for disposal.[8] For major spills, the fire brigade should be alerted, and personnel should be moved upwind.[8]
Step-by-Step Disposal Workflow
The following procedure outlines the recommended steps for the proper disposal of this compound:
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing safety glasses, gloves, and a lab coat.
-
Containerize Waste: Place all this compound waste, including contaminated materials, into a clearly labeled, sealed container.
-
Consult a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Follow Regulatory Guidelines: Ensure that all local and national regulations for hazardous waste disposal are strictly followed.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
The Safety Data Sheets for Camostat mesylate do not provide specific quantitative data for disposal, such as concentration limits for release, nor do they detail experimental protocols for neutralization or deactivation. The consistent recommendation is to utilize a professional waste disposal service. For specific disposal methodologies, it is imperative to consult with the licensed disposal company, as they will have the expertise and equipment to handle the chemical waste in accordance with regulations.
| Data Point | Value |
| Concentration Limits for Disposal | Not specified in available documentation. |
| pH Requirements for Disposal | Not specified in available documentation. |
Disclaimer: This information is intended as a guide and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment and consultation with safety professionals and licensed waste disposal experts. Always refer to the specific Safety Data Sheet for the product you are using and adhere to all applicable regulations.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. stemcell.com [stemcell.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling Foy 251 (Camostat Mesylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Foy 251, also known as Camostat Mesylate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
This compound, a serine protease inhibitor, is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[3] Inspect gloves for integrity before each use. For tasks requiring high dexterity, thinner, single-use gloves may be appropriate, but must be disposed of immediately after use.[2] For tasks with a risk of puncture or abrasion, thicker gloves should be used.[2] Always wash hands thoroughly with soap and water after removing gloves.[2] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn to protect against splashes and dust.[2][3] In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses or goggles. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary if a risk assessment indicates potential for inhalation of dust or aerosols, or when handling the powder outside of a chemical fume hood.[2][3] |
| Body Protection | Laboratory coat or Protective clothing | A lab coat should be worn to prevent skin contact.[2] For larger quantities or in situations with a higher risk of contamination, wear appropriate protective clothing.[3] Work clothes should be laundered separately.[2] |
Handling and Storage Procedures
Engineering Controls:
-
Whenever possible, handle this compound in a chemical fume hood, especially when working with the solid form to avoid dust formation.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
General Handling:
-
Avoid all personal contact with the substance.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash all exposed external body areas thoroughly after handling.[2]
Storage:
-
Store in a cool, well-ventilated area, away from direct sunlight.[3]
-
Keep the container tightly sealed.[3]
-
Desiccate at room temperature.[3]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes, and wash them before reuse.[3] If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] If irritation persists, consult a doctor.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[1][2]
-
Personal Protection: Don the appropriate PPE, including a respirator if necessary, before attempting cleanup.[2]
-
Cleanup:
-
For solid spills, use dry cleanup procedures to avoid generating dust.[2] Sweep or vacuum up the material (use an explosion-proof vacuum if applicable) and place it in a clean, dry, sealable, and labeled container for disposal.[2]
-
For liquid spills, cover with a suitable absorbent material. Once absorbed, collect the material and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a 10% caustic solution, followed by a water rinse.[3]
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.[2]
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection: Place all waste in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in general waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
